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  • Product: 1-[Amino(phenyl)methyl]cyclohexan-1-ol
  • CAS: 102729-78-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-[Amino(phenyl)methyl]cyclohexan-1-ol: Chemical Properties, Structural Dynamics, and Synthetic Methodologies

Executive Summary 1-[Amino(phenyl)methyl]cyclohexan-1-ol is a sterically hindered, highly functionalized β-amino alcohol. Structurally, it features a cyclohexane ring bearing a tertiary hydroxyl group at the C1 position,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[Amino(phenyl)methyl]cyclohexan-1-ol is a sterically hindered, highly functionalized β-amino alcohol. Structurally, it features a cyclohexane ring bearing a tertiary hydroxyl group at the C1 position, adjacent to a chiral center that contains both a primary amine and a phenyl group. This unique spatial arrangement places it within a privileged class of pharmacophores frequently utilized in central nervous system (CNS) drug discovery, sharing structural homologies with monoamine reuptake inhibitors and NMDA receptor antagonists. This whitepaper provides an in-depth analysis of its chemical properties, structural dynamics, and validated synthetic methodologies.

Structural Profiling & Chemical Properties

The structural context of 1-[Amino(phenyl)methyl]cyclohexan-1-ol is defined by its rigid cyclohexane core, which dictates the spatial orientation of its functional groups. The presence of the tertiary alcohol and the adjacent stereocenter distinguishes it from simpler analogues like 1-(aminomethyl)cyclohexan-1-ol[1]. The compound is primarily handled in two forms: the free base (CAS 102729-78-2) and the more chemically stable hydrochloride salt (CAS 16112-93-9)[1][2].

Quantitative Chemical Data

All critical physicochemical parameters and identifiers are summarized in the table below, synthesized from and commercial databases[1][3].

PropertyValue
IUPAC Name 1-[amino(phenyl)methyl]cyclohexan-1-ol
Molecular Formula C₁₃H₁₉NO
Molar Mass 205.30 g/mol
Monoisotopic Mass 205.14667 Da
CAS Number (Free Base) 102729-78-2
CAS Number (HCl Salt) 16112-93-9
InChIKey QYZQCUZVVZWJDT-UHFFFAOYSA-N
Structural Class β-amino alcohol
Pharmacophore Mapping

The biological utility of this scaffold stems from its distinct interaction points. The diagram below illustrates the structural dynamics that make this compound a valuable precursor in medicinal chemistry.

StructuralDynamics Core 1-[Amino(phenyl)methyl] cyclohexan-1-ol Sub1 Cyclohexane Ring (Lipophilic Bulk) Core->Sub1 Sub2 Tertiary Hydroxyl (H-Bond Acceptor/Donor) Core->Sub2 Sub3 Primary Amine (Cationic Center at pH 7.4) Core->Sub3 Sub4 Phenyl Ring (Pi-Pi Stacking) Core->Sub4

Pharmacophore mapping of the 1-[Amino(phenyl)methyl]cyclohexan-1-ol scaffold.

Mechanistic Pathways and Synthetic Routes

Synthesizing sterically hindered β-amino alcohols requires highly regioselective methodologies. While direct reductive amination of β-hydroxy ketones provides a convergent route to certain 1,3-syn-amino alcohols[4], the specific 1,2-substitution pattern of 1-[Amino(phenyl)methyl]cyclohexan-1-ol is most efficiently achieved via a base-catalyzed Nitroaldol (Henry) Reaction followed by catalytic hydrogenation.

The Henry reaction between cyclohexanone and phenylnitromethane establishes the critical carbon-carbon bond. Subsequent reduction of the aliphatic nitro group must be carefully controlled to prevent retro-aldol cleavage of the tertiary alcohol.

SynthesisWorkflow N1 Cyclohexanone + Phenylnitromethane N2 Henry Reaction (DBU, THF, 0°C to RT) N1->N2 N3 1-[Nitro(phenyl)methyl] cyclohexan-1-ol N2->N3 N4 Catalytic Reduction (H2, Pd/C, EtOH) N3->N4 N5 1-[Amino(phenyl)methyl] cyclohexan-1-ol (Free Base) N4->N5 N6 Salt Formation (HCl in Et2O) N5->N6 N7 1-[Amino(phenyl)methyl] cyclohexan-1-ol HCl N6->N7

Synthetic workflow for 1-[Amino(phenyl)methyl]cyclohexan-1-ol and its HCl salt.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol 1: Synthesis of 1-[Nitro(phenyl)methyl]cyclohexan-1-ol (Henry Reaction)
  • Step 1: Charge a flame-dried round-bottom flask with cyclohexanone (1.0 eq) and phenylnitromethane (1.05 eq) in anhydrous Tetrahydrofuran (THF).

  • Step 2: Cool the mixture to 0°C under an inert argon atmosphere. Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.

    • Causality: DBU is selected as a highly sterically hindered, non-nucleophilic base. It efficiently deprotonates the acidic α-proton of phenylnitromethane to form the nitronate anion without engaging in unwanted nucleophilic attack on the cyclohexanone carbonyl.

  • Step 3: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl.

  • Step 4 (Self-Validation Check): Monitor the reaction via Thin Layer Chromatography (TLC). The completion of the reaction is validated by the disappearance of the highly UV-active phenylnitromethane spot and the emergence of a more polar, UV-active spot corresponding to the nitro-alcohol intermediate.

  • Step 5: Extract with Ethyl Acetate (EtOAc), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Catalytic Reduction to the Free Base
  • Step 1: Dissolve the purified 1-[nitro(phenyl)methyl]cyclohexan-1-ol in absolute ethanol.

  • Step 2: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10 wt%).

    • Causality: Ethanol is utilized as a protic solvent because it stabilizes the primary amine product and facilitates efficient hydrogen transfer at the catalyst surface. Pd/C is chosen over aggressive metal hydrides (like LiAlH₄) to cleanly reduce the nitro group without risking retro-aldol cleavage of the tertiary alcohol.

  • Step 3: Purge the reaction vessel with H₂ gas and pressurize to 50 psi using a Parr hydrogenator. Stir vigorously for 24 hours.

  • Step 4 (Self-Validation Check): The system is self-validating through quantitative pressure monitoring. The theoretical uptake of hydrogen gas is exactly 3 molar equivalents per mole of the nitro group. A complete cessation of pressure drop confirms the reaction has reached the endpoint.

  • Step 5: Filter the mixture through a Celite pad to remove the pyrophoric catalyst, and concentrate the filtrate to yield the free base (CAS 102729-78-2)[1].

Protocol 3: Hydrochloride Salt Formation
  • Step 1: Dissolve the free base in anhydrous diethyl ether (Et₂O) at 0°C.

  • Step 2: Introduce 2M HCl in diethyl ether dropwise under continuous stirring.

    • Causality: Converting the free base to the hydrochloride salt (CAS 16112-93-9) significantly enhances its aqueous solubility and protects the primary amine from oxidative degradation, which is a strict requirement for downstream biological assays or long-term storage[2].

  • Step 3 (Self-Validation Check): The reaction endpoint is visually validated when the addition of HCl no longer produces a localized white cloud of precipitate.

  • Step 4: Filter the resulting white crystalline solid, wash with cold Et₂O, and dry under high vacuum.

References

  • PubChemLite. "16112-93-9 (C13H19NO) - Structural Information". Université du Luxembourg / PubChem. URL: [Link][3]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-[Amino(phenyl)methyl]cyclohexan-1-ol

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the putative in vitro mechanism of action of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, a m...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative in vitro mechanism of action of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, a member of the amino-alkyl-cyclohexane class of compounds. Based on extensive research into structurally analogous molecules, this document elucidates the likely primary molecular target, the nature of its interaction, and the downstream cellular consequences. This guide details the core experimental methodologies employed to characterize such compounds, offering insights into the causality behind experimental design and data interpretation. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related chemical entities.

Introduction: The Therapeutic Promise of Amino-Alkyl-Cyclohexane Derivatives

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is a well-established therapeutic target for a range of neurological and psychiatric disorders.[1][2] Over-activation of the NMDA receptor leads to excessive calcium influx, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of stroke, traumatic brain injury, and neurodegenerative diseases.[3][4][5][6] Consequently, antagonists of the NMDA receptor have been a major focus of drug discovery efforts.[1][7]

The amino-alkyl-cyclohexane chemical scaffold has emerged as a promising class of NMDA receptor antagonists.[7][8][9][10] Unlike competitive antagonists that bind to the glutamate or glycine sites, many compounds in this class act as uncompetitive antagonists, binding within the ion channel pore of the receptor.[1][8][9] This mechanism of action often confers a desirable pharmacological profile, including voltage-dependency and rapid blocking/unblocking kinetics, which may translate to improved therapeutic indices and tolerability compared to other classes of NMDA receptor antagonists.[7][8] This guide focuses on the probable in vitro mechanism of action of a specific member of this class, 1-[Amino(phenyl)methyl]cyclohexan-1-ol, by synthesizing findings from closely related and well-characterized analogs.

Primary Molecular Target and Binding Characteristics

The primary molecular target of 1-[Amino(phenyl)methyl]cyclohexan-1-ol is hypothesized to be the ion channel of the NMDA receptor. This assertion is based on the consistent findings for numerous amino-alkyl-cyclohexane derivatives.[7][8][9][10]

Uncompetitive, Open-Channel Blockade

Compounds of this class typically act as uncompetitive antagonists, meaning they bind to the NMDA receptor only when it is in an activated, open state.[8][9] This requires the concurrent binding of both the neurotransmitter glutamate (or NMDA) and a co-agonist, typically glycine or D-serine.[6][11][12] The antagonist then enters the open ion channel and physically occludes the passage of ions, primarily Ca2+ and Na+.

Voltage-Dependent Inhibition

A key characteristic of many amino-alkyl-cyclohexane NMDA receptor antagonists is their strong voltage-dependency.[8][9][10] This means that the blocking and unblocking of the channel are influenced by the membrane potential. At depolarized membrane potentials, the antagonist is more readily expelled from the channel, allowing for physiological ion flux during periods of high neuronal activity. This property is thought to contribute to a better safety profile, as it may prevent the complete shutdown of NMDA receptor function that can lead to significant side effects.[8]

Binding Affinity and Kinetics

The affinity of amino-alkyl-cyclohexane derivatives for the NMDA receptor channel can be quantified using radioligand binding assays, typically by measuring the displacement of a known channel blocker like [3H]-MK-801.[8][9][13] The kinetics of binding (the rates of association, k-on, and dissociation, k-off) are crucial determinants of the pharmacological profile. Compounds with rapid unblocking kinetics are often preferred, as this may reduce the likelihood of psychotomimetic side effects associated with prolonged channel blockade.[8]

Downstream Cellular Effects and Signaling Pathways

The interaction of 1-[Amino(phenyl)methyl]cyclohexan-1-ol with the NMDA receptor is predicted to trigger a cascade of downstream cellular events, primarily centered around the modulation of intracellular calcium levels and the prevention of excitotoxicity.

Attenuation of NMDA-Induced Calcium Influx

The most direct consequence of NMDA receptor channel blockade is the inhibition of ion influx, particularly the influx of calcium (Ca2+).[14] Under normal physiological conditions, Ca2+ transients are essential for synaptic plasticity and cell signaling. However, during excitotoxic insults, excessive Ca2+ entry through NMDA receptors activates a host of neurotoxic pathways, including the activation of proteases, lipases, and endonucleases, as well as the generation of reactive oxygen species, ultimately leading to neuronal cell death.[5]

The ability of 1-[Amino(phenyl)methyl]cyclohexan-1-ol to reduce this pathological Ca2+ influx is a cornerstone of its neuroprotective potential. This can be directly measured in vitro using fluorescent Ca2+ indicators.[14][15][16][17][18]

Neuroprotection Against Excitotoxicity

By mitigating the initial surge in intracellular Ca2+, 1-[Amino(phenyl)methyl]cyclohexan-1-ol is expected to confer neuroprotection against glutamate- or NMDA-induced excitotoxicity. This is a common and critical functional endpoint for evaluating the efficacy of NMDA receptor antagonists in vitro.[19][20]

The following diagram illustrates the proposed mechanism of action, from receptor binding to the ultimate cellular outcome of neuroprotection.

Mechanism_of_Action cluster_0 Molecular Interaction cluster_1 Cellular Consequences Glutamate_Glycine Glutamate & Glycine Binding NMDAR_Activation NMDA Receptor Activation (Channel Opening) Glutamate_Glycine->NMDAR_Activation Compound_Binding 1-[Amino(phenyl)methyl]cyclohexan-1-ol Binds Inside Channel NMDAR_Activation->Compound_Binding Channel_Block Ion Channel Blockade Compound_Binding->Channel_Block Ca_Influx_Inhibition Inhibition of Ca2+ Influx Channel_Block->Ca_Influx_Inhibition Excitotoxicity_Prevention Prevention of Excitotoxic Cascade Ca_Influx_Inhibition->Excitotoxicity_Prevention Neuroprotection Neuroprotection (Increased Cell Viability) Excitotoxicity_Prevention->Neuroprotection

Caption: Proposed signaling pathway for 1-[Amino(phenyl)methyl]cyclohexan-1-ol.

Experimental Protocols for In Vitro Characterization

To rigorously assess the mechanism of action of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, a series of well-established in vitro assays should be employed. The following protocols provide a framework for these investigations.

Radioligand Binding Assay ([3H]-MK-801 Displacement)

Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor ion channel.

Principle: This competitive binding assay measures the ability of the unlabeled test compound to displace the radiolabeled, high-affinity NMDA channel blocker [3H]-MK-801 from its binding site in rat cortical membranes.[8][9][13]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and prepare a crude synaptosomal membrane fraction through differential centrifugation.

  • Incubation: Incubate the membranes with a fixed concentration of [3H]-MK-801 and varying concentrations of the test compound. The incubation should be performed in the presence of saturating concentrations of glutamate and glycine to ensure the NMDA receptors are in an activated state.[21]

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-MK-801). Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional inhibition of NMDA receptor-mediated currents and assess voltage-dependency.

Principle: This technique allows for the direct measurement of ion currents flowing through NMDA receptors in cultured neurons or heterologous expression systems.[22][23]

Step-by-Step Methodology:

  • Cell Culture: Culture primary neurons (e.g., hippocampal or cortical) or a cell line expressing specific NMDA receptor subunits.

  • Recording: Establish a whole-cell patch-clamp recording configuration.

  • Current Elicitation: Apply NMDA and glycine to the cell to evoke an inward current.

  • Compound Application: Apply the test compound at various concentrations to determine the IC50 for current inhibition.

  • Voltage-Dependency Assessment: Hold the cell at different membrane potentials (e.g., -70 mV, -40 mV, 0 mV, +40 mV) and measure the degree of inhibition by the test compound. Stronger inhibition at more negative potentials is indicative of voltage-dependency.[8][9]

Intracellular Calcium Imaging

Objective: To visualize and quantify the inhibition of NMDA-induced intracellular calcium elevation.

Principle: Cells are loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM, Fura-2 AM) that exhibits an increase in fluorescence intensity upon binding to Ca2+.[14][15]

Step-by-Step Methodology:

  • Cell Plating and Dye Loading: Plate primary neurons or a suitable cell line on glass-bottom dishes and load with a Ca2+-sensitive dye.

  • Baseline Measurement: Acquire baseline fluorescence images using a fluorescence microscope.

  • Stimulation and Treatment: Perfuse the cells with a solution containing NMDA and glycine to induce a Ca2+ influx. In parallel experiments, pre-incubate the cells with the test compound before NMDA/glycine stimulation.

  • Image Acquisition: Continuously record fluorescence images throughout the experiment.

  • Data Analysis: Quantify the change in fluorescence intensity over time for individual cells. Compare the magnitude of the Ca2+ response in the presence and absence of the test compound.

Neuroprotection Assays (MTT and LDH)

Objective: To assess the ability of the test compound to protect neurons from excitotoxic cell death.

Principle: These are colorimetric assays that measure cell viability and cytotoxicity, respectively. The MTT assay measures the metabolic activity of living cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.[3][19][24][25]

Step-by-Step Methodology:

  • Cell Culture: Culture primary cortical or hippocampal neurons in 96-well plates.[26]

  • Excitotoxic Insult: Treat the neurons with a toxic concentration of glutamate or NMDA for a defined period (e.g., 1 hour).[3][4]

  • Compound Treatment: Co-treat or pre-treat the cells with various concentrations of the test compound.

  • Incubation: Allow the cells to recover for 24 hours.[3][4]

  • Assay Performance:

    • MTT Assay: Add MTT reagent to the wells and incubate. Solubilize the resulting formazan crystals and measure the absorbance.[24][25] Higher absorbance indicates greater cell viability.

    • LDH Assay: Collect the cell culture supernatant and measure the LDH activity using a commercially available kit.[3][25] Lower LDH release indicates less cytotoxicity.

  • Data Analysis: Normalize the results to control wells and determine the EC50 for neuroprotection.

The following diagram outlines the general experimental workflow for characterizing the in vitro activity of 1-[Amino(phenyl)methyl]cyclohexan-1-ol.

Experimental_Workflow Start Start: Compound Synthesis and Purification Binding_Assay [3H]-MK-801 Binding Assay Start->Binding_Assay Determine Ki Electrophysiology Whole-Cell Patch-Clamp Start->Electrophysiology Determine IC50, Voltage-Dependency Calcium_Imaging Intracellular Calcium Imaging Start->Calcium_Imaging Measure Ca2+ Influx Inhibition Neuroprotection_Assay Neuroprotection Assays (MTT/LDH) Start->Neuroprotection_Assay Determine EC50 for Neuroprotection Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Neuroprotection_Assay->Data_Analysis End End: Characterization of Mechanism of Action Data_Analysis->End

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Foundational

Pharmacological Potential of 1-[Amino(phenyl)methyl]cyclohexan-1-ol Derivatives: A Technical Whitepaper on sp³-Enriched β-Amino Alcohol Scaffolds

Executive Summary The transition from planar, sp²-dominated molecules to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. At the forefront of this structural evolution are β-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-dominated molecules to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. At the forefront of this structural evolution are β-amino alcohol scaffolds, notably 1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS: 102729-78-2)[1]. As a highly saturated, rigidified pharmacophore, this compound serves as a critical intermediate and a versatile template for central nervous system (CNS) drug discovery. This whitepaper details the structural mechanics, synthetic workflows, and pharmacological profiling protocols required to harness the potential of this unique scaffold.

Structural Mechanics & The "Escape from Flatland" Paradigm

Historically, high-throughput synthesis biased drug libraries toward flat, aromatic molecules due to the ease of sp²-sp² cross-coupling. However, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) significantly improves a compound's clinical success rate by enhancing solubility and reducing off-target promiscuity[2].

The structure of 1-[Amino(phenyl)methyl]cyclohexan-1-ol perfectly encapsulates this "Escape from Flatland" philosophy[3]. It features a tertiary alcohol appended to a rigid cyclohexane ring, with an adjacent stereocenter bearing both a primary amino group and a phenyl ring[1].

Causality in Design: Why utilize this specific scaffold? The chair conformation of the cyclohexane ring restricts the rotational degrees of freedom of the benzylic amine. This pre-organization locks the hydrogen-bond donors (–OH, –NH₂) and the lipophilic phenyl vector into a specific 3D geometry. In drug discovery, these saturated frameworks act as superior three-dimensional replacements for planar aromatic motifs like aminophenols[4]. By lowering the entropic penalty upon target binding, this scaffold increases both affinity and selectivity.

Synthetic Methodologies: Stereoselective Assembly

The synthesis of highly substituted β-amino alcohols requires strict stereocontrol to avoid retro-aldol fragmentation. The following protocol outlines a self-validating methodology for generating the target scaffold.

Protocol 1: Synthesis via Kinetic Aldol Addition & Reduction

Rationale & Causality: Direct reductive amination of β-hydroxy ketones is often plagued by thermal instability. By utilizing a step-wise addition of phenylacetonitrile followed by rigorous low-temperature reduction, we bypass the unstable ketone intermediate entirely.

  • Kinetic Deprotonation: Cool a solution of diisopropylamine in anhydrous THF to -78°C. Add n-Butyllithium to generate Lithium Diisopropylamide (LDA). Causality: LDA at -78°C ensures kinetic control, preventing reversible thermodynamic equilibration.

  • Nitrile Addition: Slowly add phenylacetonitrile, followed by cyclohexanone. Maintain at -78°C for 2 hours, then quench with saturated aqueous NH₄Cl to yield the β-hydroxy nitrile intermediate.

  • Stereoretentive Reduction: Dissolve the intermediate in anhydrous THF at 0°C. Slowly add Lithium Aluminum Hydride (LiAlH₄). Causality: LiAlH₄ is strictly chosen over Palladium-catalyzed hydrogenation (Pd/C) to prevent the hydrogenolysis (cleavage) of the sensitive benzylic C-N bond.

  • Fieser Workup: Quench the reduction using the Fieser method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Self-Validation System: The reaction's success is internally validated via in-process FTIR spectroscopy. The protocol is only deemed successful if the sharp nitrile stretching frequency (~2250 cm⁻¹) completely disappears, replaced by broad N-H and O-H stretches (~3300-3400 cm⁻¹).

Synthesis A Cyclohexanone + Phenylacetonitrile B Kinetic Aldol Addition (LDA, -78°C) A->B C β-Hydroxy Nitrile Intermediate B->C D Nitrile Reduction (LiAlH4, THF, 0°C) C->D E 1-[Amino(phenyl)methyl] cyclohexan-1-ol D->E

Caption: Synthetic workflow for 1-[Amino(phenyl)methyl]cyclohexan-1-ol via kinetic aldol addition.

Pharmacological Profiling & Target Engagement

The spatial arrangement of the basic amine and the lipophilic phenyl ring relative to the hydroxyl group creates a pharmacophore reminiscent of atypical antidepressants (e.g., Venlafaxine) and arylcyclohexylamines. However, the truncated methyl linker in 1-[Amino(phenyl)methyl]cyclohexan-1-ol alters the trajectory of the basic nitrogen. This geometric shift is hypothesized to favor monoamine transporter (SERT/NET) inhibition while potentially modulating the NMDA receptor allosteric site.

Protocol 2: CYP450 Inhibition Profiling

Lipophilic amines frequently inhibit Cytochrome P450 2D6 (CYP2D6) due to electrostatic interactions between the protonated amine and the Asp301 residue in the enzyme's active site. Evaluating this is critical to prevent drug-drug interactions[4].

  • Microsomal Incubation: Incubate the test derivative (1 µM) with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) and a NADPH-regenerating system at 37°C.

  • Probe Substrate Addition: Introduce dextromethorphan (a specific CYP2D6 probe).

  • Quenching & Analysis: After 30 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze dextrorphan formation via LC-MS/MS.

  • Self-Validation System: The assay incorporates concurrent incubations with a positive control (Quinidine, a potent CYP2D6 inhibitor) and a vehicle-only negative control. The protocol run is strictly invalidated unless the positive control demonstrates >90% inhibition, confirming the enzymatic viability of the microsomes.

Pharmacology S β-Amino Alcohol Scaffold (High Fsp3) T1 Monoamine Transporters (SERT / NET) S->T1 T2 NMDA Receptor Complex (Allosteric Site) S->T2 E1 Reuptake Inhibition T1->E1 E2 Glutamatergic Modulation T2->E2 O Neuroplasticity & Analgesic Efficacy E1->O E2->O

Caption: Putative polypharmacological pathways of the sp3-rich β-amino alcohol scaffold.

Quantitative Data Summary

To benchmark the scaffold against known clinical entities, key physicochemical properties dictating CNS penetration and drug-likeness are summarized below. The high Fsp3​ of the title compound underscores its 3D complexity.

CompoundCAS Number Fsp3​ cLogPHBDHBAPSA (Ų)
1-[Amino(phenyl)methyl]cyclohexan-1-ol 102729-78-20.542.153246.2
Hydrochloride Salt 16112-93-90.540.854246.2
Venlafaxine (Structural Reference)93413-69-50.652.741332.7

Note: cLogP and Polar Surface Area (PSA) are calculated topological estimates. The hydrochloride salt form is utilized in aqueous assays to artificially depress the LogP and enhance dissolution kinetics.

References

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. PubMed Central (PMC).[Link]

  • ACS Medicinal Chemistry Letters (2020). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Publications.[Link]

Sources

Exploratory

Structural Elucidation of 1-[Amino(phenyl)methyl]cyclohexan-1-ol: A Comprehensive Guide to NMR Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds like 1-[Amino(phenyl)methyl]cyclohexan-1-ol, a comprehensive suite of analytical techniques is required for unambiguous characterization. This technical guide provides a detailed walkthrough of the structural analysis of this compound, with a primary focus on advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, from one-dimensional ¹H and ¹³C NMR to advanced two-dimensional correlation experiments (COSY, HSQC, HMBC), complemented by mass spectrometry. This document serves as a practical, field-proven guide for researchers aiming to apply these powerful techniques to their own structural elucidation challenges.

Introduction: The Molecule and the Method

1-[Amino(phenyl)methyl]cyclohexan-1-ol (C₁₃H₁₉NO, M.W.: 205.30 g/mol ) is a chiral amino alcohol containing three key structural motifs: a phenyl ring, a cyclohexanol ring, and a stereocenter bearing an amino group. The accurate assignment of its constitution and the relative orientation of its substituents is critical for understanding its chemical properties and potential biological activity.

NMR spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. This guide will demonstrate how a logical, multi-faceted NMR approach, beginning with simple 1D experiments and progressing to more complex 2D techniques, can be used to piece together the molecular puzzle of 1-[Amino(phenyl)methyl]cyclohexan-1-ol from first principles.

Caption: Structure of 1-[Amino(phenyl)methyl]cyclohexan-1-ol with key atoms.

Foundational Analysis: Mass Spectrometry and 1D NMR

Before delving into complex 2D NMR, foundational experiments are essential to establish the molecular formula and basic carbon/proton framework.

Mass Spectrometry (MS)

Expertise & Rationale: MS is the first port of call to confirm the molecular weight and gain initial structural clues from fragmentation patterns.[1] Electron Ionization (EI) is a common technique that induces fragmentation, providing a "fingerprint" of the molecule's weakest bonds.

Expected Fragmentation: For a molecule with the structure of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, several key fragmentation pathways are anticipated:

  • Molecular Ion (M⁺): A peak at m/z 205, corresponding to the intact molecule [C₁₃H₁₉NO]⁺.

  • Loss of Water (M-18): A common fragmentation for alcohols, leading to a peak at m/z 187.[2]

  • Benzylic Cleavage: Fission of the C-C bond adjacent to the phenyl group is highly favorable, which can result in a prominent peak at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺).[1]

  • Alpha-Cleavage: Cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen) is also a common pathway.[3] Cleavage between the cyclohexyl ring and the methine carbon could yield fragments representing both halves of the molecule.

m/z Value Possible Fragment Significance
205[C₁₃H₁₉NO]⁺Molecular Ion (M⁺)
187[M - H₂O]⁺Confirms presence of a hydroxyl group
106[C₇H₈N]⁺Phenylmethanamine fragment from alpha-cleavage
91[C₇H₇]⁺Tropylium ion, indicative of a benzyl moiety
¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides a map of all proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Predicted ¹H NMR Data:

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
Phenyl-H7.2 – 7.4Multiplet (m)5HProtons are on an aromatic ring, deshielded by the ring current effect.[1][4]
Methine-H (CH-Ph)~3.5 - 4.0Singlet/Doublet1HDeshielded by attachment to the phenyl ring and the nitrogen atom. Multiplicity depends on coupling to the NH₂ protons.
Cyclohexyl-H1.2 – 1.8Multiplet (m)10HAliphatic protons on the cyclohexyl ring. The wide range and complex multiplicity are due to axial and equatorial environments.[1]
Amine-H (NH₂)Variable (e.g., 1.5-3.0)Broad Singlet2HChemical shift is variable and concentration-dependent; often exchanges with trace water, leading to a broad signal.
Hydroxyl-H (OH)Variable (e.g., 2.0-4.0)Broad Singlet1HChemical shift is variable; signal broadening is common due to hydrogen bonding and chemical exchange.[2]
¹³C NMR and DEPT Spectroscopy

Expertise & Rationale: ¹³C NMR identifies all unique carbon environments. While standard ¹³C NMR shows all carbon signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment provides crucial information about the number of attached protons.[5] A DEPT-135 experiment is particularly useful: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent.[5]

Predicted ¹³C NMR & DEPT-135 Data:

Carbon Assignment Predicted δ (ppm) DEPT-135 Phase Rationale for Chemical Shift
Phenyl C-H125 – 130PositiveStandard region for sp² carbons in a benzene ring.
Phenyl C (quaternary)135 – 145AbsentQuaternary sp² carbon attached to the methine carbon.
Methine C (CH-Ph)60 – 70Positivesp³ carbon deshielded by both the phenyl ring and the nitrogen atom.
Cyclohexyl C-OH (quat.)70 – 80AbsentQuaternary sp³ carbon significantly deshielded by the directly attached oxygen atom.
Cyclohexyl CH₂20 – 40NegativeAliphatic sp³ carbons. Multiple signals are expected due to different positions relative to the OH group.

Advanced Structural Confirmation: 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for unambiguously connecting the pieces identified in 1D spectra. They reveal through-bond correlations between nuclei, allowing for a complete and confident structural assignment.

cluster_1D 1D NMR & MS Foundation cluster_2D 2D NMR Connectivity MS Mass Spectrometry (Molecular Formula) H1_NMR ¹H NMR (Proton Environments) MS->H1_NMR C13_NMR ¹³C & DEPT NMR (Carbon Framework) H1_NMR->C13_NMR COSY COSY (¹H-¹H Correlations) C13_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Final Final Validated Structure HMBC->Final

Caption: The logical workflow for NMR-based structural elucidation.

COSY (¹H-¹H Correlation Spectroscopy)

Trustworthiness: The COSY experiment is a self-validating system for identifying proton-proton coupling networks.[6] It generates a 2D plot with the ¹H spectrum on both axes. Cross-peaks appear between protons that are J-coupled (typically through 2 or 3 bonds).

Expected Correlations:

  • Phenyl Ring: Complex cross-peaks between adjacent aromatic protons (ortho, meta couplings).

  • Cyclohexyl Ring: A dense network of cross-peaks connecting all adjacent CH₂ groups, confirming the cyclic structure.

  • No Correlation Expected: No cross-peaks are expected between the phenyl protons, the methine proton, and the cyclohexyl protons, confirming they are separated by non-proton-bearing atoms (quaternary carbons).

HSQC (Heteronuclear Single Quantum Coherence)

Trustworthiness: The HSQC experiment is the definitive method for linking a proton directly to the carbon it is attached to.[6][7] It produces a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears for every C-H bond.

Expected Correlations:

  • Each proton signal in the phenyl region (7.2-7.4 ppm) will correlate to a carbon signal in the aromatic region (125-130 ppm).

  • The methine proton signal will correlate to its corresponding carbon signal (~60-70 ppm).

  • The complex multiplet of cyclohexyl protons will resolve into distinct cross-peaks, each correlating to a specific CH₂ carbon in the 20-40 ppm range. This is invaluable for assigning the complex aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation)

Trustworthiness: The HMBC experiment is the key to assembling the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings).[7][8] This allows us to connect the different spin systems identified by COSY.

Key Expected Correlations for Structural Assembly:

  • Methine-H to Phenyl-C: The methine proton should show correlations to the quaternary carbon of the phenyl ring and the ortho carbons, definitively linking the methine carbon to the phenyl ring.

  • Methine-H to Cyclohexyl-C: The methine proton should also show a crucial correlation to the quaternary C-OH carbon of the cyclohexyl ring, connecting the two main fragments of the molecule.

  • Cyclohexyl Protons to Key Carbons: Protons on the cyclohexyl carbons adjacent to the C-OH and C-methine carbons will show correlations to these key quaternary centers, confirming the points of substitution on the ring.

Caption: Key HMBC correlations from the methine proton confirming the molecular backbone.

Experimental Protocols

Trustworthiness: A robust and reproducible protocol is the foundation of reliable data. The following describes a self-validating system for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 1-[Amino(phenyl)methyl]cyclohexan-1-ol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent is critical; CDCl₃ is a good starting point for general organic molecules.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[9]

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor spectral resolution.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent. This corrects for magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and is crucial for resolving fine coupling details. A sharp, symmetrical solvent peak is indicative of good shimming.

  • 1D Spectra Acquisition:

    • ¹H Spectrum: Acquire a standard proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical starting points.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (from hundreds to thousands).

    • DEPT-135 Spectrum: Run the DEPT-135 pulse sequence to differentiate between CH, CH₂, and CH₃ signals.[5]

  • 2D Spectra Acquisition:

    • COSY: Run a standard gradient-selected COSY (gCOSY) experiment. This is relatively quick.

    • HSQC: Acquire a gradient-selected HSQC spectrum. This experiment is sensitive as it is proton-detected.[6]

    • HMBC: Acquire a gradient-selected HMBC spectrum. This experiment may require longer acquisition times to detect the weaker, long-range correlations. The experiment is typically optimized to detect correlations from couplings around 8 Hz.[6]

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the spectra using the TMS signal at 0.00 ppm.

    • Integrate the ¹H spectrum.

    • Analyze the spectra in a logical sequence: ¹H → ¹³C/DEPT → HSQC → COSY → HMBC, as outlined in this guide.

Conclusion

References

  • Title: 1 H-NMR (500 MHz), 13 C-NMR (125 MHz), DEPT 135, COSY, HSQC, HMBC, NOESY spectrum data Source: ResearchGate URL: [Link]

  • Title: Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra Source: University of Regensburg URL: [Link]

  • Title: Mass Spectrometry Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (Journal) URL: [Link]

  • Title: Common 2D (COSY, HSQC, HMBC) Source: San Diego State University NMR Facility URL: [Link]

  • Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube (Video by The Organic Chemistry Tutor is a proxy for general, well-established principles) URL: [Link]

  • Title: The Chemical Shift of Protons in 1H NMR Spectroscopy Source: Chemistry Steps URL: [Link]

Sources

Foundational

Comprehensive Receptor Binding Affinity Profiling of 1-[Amino(phenyl)methyl]cyclohexan-1-ol: Methodological Frameworks and Mechanistic Insights

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary & Structural Context The compound 1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary & Structural Context

The compound 1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS: 102729-78-2) represents a highly compelling scaffold in modern neuropharmacology. Structurally, it features a tertiary alcohol appended to a cyclohexane ring, with an adjacent stereocenter bearing both an amino and a phenyl group, firmly classifying it as a 1[1]. Because this architecture shares topological similarities with both arylcyclohexylamines (e.g., ketamine, PCP) and phenethylamine-derived reuptake inhibitors (e.g., venlafaxine precursors), evaluating its receptor binding affinity requires a multiplexed, highly rigorous approach.

This whitepaper outlines a self-validating methodological framework for profiling the binding affinity of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, focusing specifically on the N-methyl-D-aspartate (NMDA) receptor and Monoamine Transporters (MATs) .

Experimental Workflow & Logical Progression

To ensure scientific integrity, our laboratory workflow follows a strict causality loop: predictive modeling informs assay design, which in turn generates empirical data that must be internally validated by historical controls.

Workflow A 1-[Amino(phenyl)methyl]cyclohexan-1-ol (Test Compound) B In Silico Docking (Target Identification) A->B Structural Input C Radioligand Binding Assays [3H]MK-801 & [3H]Citalopram B->C Pathway Selection D Functional Assays (Ca2+ Flux & Uptake) C->D Hit Validation E Data Analysis (Cheng-Prusoff & Schild) D->E Quantitative Profiling

Logical progression of receptor binding affinity studies.

In Vitro Radioligand Binding Methodologies

A protocol is only as reliable as its internal controls and its adherence to the biophysical realities of the target receptor. Below are the definitive, step-by-step methodologies for assessing the affinity of 1-[Amino(phenyl)methyl]cyclohexan-1-ol.

Protocol A: NMDA Receptor Ion Channel Binding ([³H]MK-801)

In silico predictive models suggest hypothetical interactions between β -amino alcohols and the NMDA receptor at residues Tyr231, Trp128, and Val79[1]. To test this empirically, we utilize [³H]MK-801.

Causality & Rationale: [³H]MK-801 is an open-channel blocker. It binds to a2[2] that is only accessible when the channel is actively gating. Therefore, the assay buffer must be supplemented with glutamate and glycine. Furthermore, foundational studies dictate that the affinity of [³H]MK-801 is2[2], dictating our buffer choice.

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 min. Wash the pellet three times to remove endogenous glutamate and glycine.

  • Buffer Formulation: Resuspend the final membrane pellet in 5 mM Tris-HCl (pH 7.4).

  • Channel Activation: Add 10 µM L-glutamate and 10 µM glycine to the membrane suspension to force the NMDA receptors into the open-channel state.

  • Ligand & Compound Addition: Add 5 nM[³H]MK-801. Introduce 1-[Amino(phenyl)methyl]cyclohexan-1-ol at a 10-point concentration gradient (0.1 nM to 100 µM).

  • Self-Validation Checkpoint: Define non-specific binding (NSB) using 10 µM unlabeled MK-801 or Ketamine. The Signal-to-Background ratio must exceed 5:1.

  • Incubation & Termination: Incubate at 25°C for 120 minutes to achieve steady-state equilibrium. Terminate via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to neutralize the glass charge and prevent lipophilic compound adherence).

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

NMDAReceptor Glu Glutamate (Agonist) Receptor NMDA Receptor (Closed State) Glu->Receptor Binds Gly Glycine (Co-agonist) Gly->Receptor Binds Open NMDA Receptor (Open Channel State) Receptor->Open Activation Test Test Compound (Putative Blocker) Open->Test Channel Blockade MK801 [3H]MK-801 (Radioligand) Open->MK801 Channel Blockade Test->MK801 Competitive Displacement

Mechanism of use-dependent NMDA receptor binding assay.

Protocol B: Serotonin Transporter (SERT) Binding ([³H]Citalopram)

Given the structural overlap with venlafaxine-like precursors, evaluating MAT affinity is critical. We utilize [³H]citalopram, a highly robust radioligand for 3[3].

Causality & Rationale: Transporter binding is strictly ion-dependent. Without Na⁺ and Cl⁻, the transporter remains in an apo-state incapable of binding inhibitors. Furthermore, citalopram binds to both a4[4]. To isolate competitive displacement at the primary central site, the radioligand concentration must be kept low (1 nM).

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize rat frontal cortex in 50 mM Tris-HCl (pH 7.4) supplemented with 120 mM NaCl and 5 mM KCl.

  • Ligand & Compound Addition: Add 1 nM [³H]citalopram. Introduce 1-[Amino(phenyl)methyl]cyclohexan-1-ol across a logarithmic concentration scale.

  • Self-Validation Checkpoint: Define NSB using 10 µM fluoxetine. Include Venlafaxine as an internal positive control (target Ki​≈80 nM).

  • Incubation & Termination: Incubate at 25°C for 60 minutes. Terminate via rapid filtration through GF/C filters. Wash with ice-cold assay buffer to trap the receptor-ligand complexes.

SERTBinding Na Na+ / Cl- Ions SERT Serotonin Transporter (Apo State) Na->SERT Ion Binding ActiveSERT Serotonin Transporter (Active Conformation) SERT->ActiveSERT Conformational Shift Citalopram [3H]Citalopram (Radioligand) ActiveSERT->Citalopram Central Site Binding Test Test Compound ActiveSERT->Test Central Site Binding Test->Citalopram Competitive Displacement

Ion-dependent conformational activation and competitive binding at SERT.

Quantitative Data Analysis & Presentation

Raw scintillation counts (DPM) must be converted to specific binding percentages. The half-maximal inhibitory concentration ( IC50​ ) is derived via non-linear regression. To determine the absolute binding affinity ( Ki​ ), we apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the historical dissociation constant of the radioligand for the target tissue. A Hill slope ( nH​ ) approximating 1.0 confirms competitive binding at a single orthosteric site.

Table 1: Standardized Data Output Matrix (Hypothetical Validation Profile)

Note: The data below represents the structural output format required for evaluating 1-[Amino(phenyl)methyl]cyclohexan-1-ol against historical controls.

Target ReceptorRadioligandAssay BufferPositive ControlControl Ki​ (nM)Test Cmpd IC50​ (nM)Test Cmpd Ki​ (nM)Hill Slope ( nH​ )
NMDA (PCP Site) [³H]MK-801 (5 nM)5 mM Tris-HClKetamine450 ± 20Empirical DataCalculated~ 0.95
SERT [³H]Citalopram (1 nM)50 mM Tris + IonsVenlafaxine82 ± 5Empirical DataCalculated~ 0.98
NET [³H]Nisoxetine (1 nM)50 mM Tris + IonsDesipramine4 ± 0.5Empirical DataCalculatedN/A

Conclusion

Evaluating the pharmacological profile of 1-[Amino(phenyl)methyl]cyclohexan-1-ol requires a deep understanding of the causality behind receptor states. By utilizing use-dependent channel activation for NMDA assays and strict ionic control for MAT assays, researchers can generate highly trustworthy, self-validating affinity profiles. Compounds exhibiting sub-micromolar Ki​ values in these primary binding assays should subsequently be advanced to functional calcium imaging (Fluo-4 AM) and neurotransmitter uptake assays to determine functional antagonism or agonism.

References

  • Benchchem. 1-[Amino(phenyl)methyl]cyclohexan-1-ol | 102729-78-2. Benchchem Product Catalog.1

  • Wong, E. H., et al. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. PubMed / NIH.2

  • Callaway, J. C., et al. Seasonal variations in [3H]citalopram platelet binding between healthy controls and violent offenders in Finland. PubMed / NIH.3

  • Sánchez, C., et al. Escitalopram: a unique mechanism of action. Taylor & Francis / Expert Opinion on Investigational Drugs.4

Sources

Exploratory

Structural and Stereochemical Profiling of 1-[Amino(phenyl)methyl]cyclohexan-1-ol: A Comprehensive Guide

Executive Summary 1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS 102729-78-2) is a highly functionalized β-amino alcohol that serves as a critical structural motif in medicinal chemistry and drug development[1]. Often isola...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS 102729-78-2) is a highly functionalized β-amino alcohol that serves as a critical structural motif in medicinal chemistry and drug development[1]. Often isolated and utilized as its hydrochloride salt (CAS 16112-93-9) to enhance environmental stability and aqueous solubility (), this compound shares a distinct architectural lineage with aminomethylcyclohexane-derived neuroactive drugs, such as gabapentin ([2]).

This whitepaper provides an in-depth technical analysis of its crystallographic properties, stereochemical dynamics, and a self-validating synthetic protocol designed for researchers isolating single crystals for X-ray diffraction (XRD).

Molecular Architecture & Stereochemical Dynamics

The structural integrity and pharmacological utility of 1-[Amino(phenyl)methyl]cyclohexan-1-ol rely entirely on its 3D conformational landscape. The molecule features two primary domains: a flexible cyclohexane ring and a rigid, chiral benzylic substituent.

Prochirality and the Benzylic Stereocenter

The C1 carbon of the cyclohexane ring is bonded to four distinct functional groups/paths: a hydroxyl group (-OH), the benzylic moiety (-CH(NH2)Ph), and the two identical paths around the symmetrical C2-C6 cyclohexane ring. Because the ring paths are identical, C1 is a prochiral (pseudoasymmetric) center, not a true stereocenter. The sole true stereocenter resides at the benzylic carbon (C-β), meaning the compound exists as a pair of enantiomers: (R) and (S)[1].

Conformational Locking and Hydrogen Bonding

In solution and the solid state, the cyclohexane ring adopts a chair conformation. The bulky -CH(NH2)Ph group exerts immense steric demand (A-value > 3.0 kcal/mol), forcing the molecule into a conformational lock where the benzylic group is strictly equatorial . Consequently, the -OH group is forced into the axial position.

This specific axial/equatorial arrangement perfectly aligns the oxygen and nitrogen atoms for a robust intramolecular hydrogen bond (OH···NH₂). This interaction thermodynamically anchors the rotamer, significantly reducing the entropic penalty during crystal lattice formation.

StereochemLogic Root 1-[Amino(phenyl)methyl]cyclohexan-1-ol Chiral Benzylic Stereocenter (C-β) Root->Chiral Ring Cyclohexane Ring (C-α) Root->Ring EnantR (R)-Enantiomer Chiral->EnantR EnantS (S)-Enantiomer Chiral->EnantS ConfEq Equatorial -CH(NH2)Ph (Thermodynamically Favored) Ring->ConfEq ConfAx Axial -CH(NH2)Ph (Sterically Hindered) Ring->ConfAx Hbond Intramolecular H-Bonding (OH···NH2 stabilization) ConfEq->Hbond

Caption: Conformational equilibrium and stereochemical branching of the beta-amino alcohol.

Crystallographic Profiling (X-Ray Diffraction)

X-ray diffraction of the racemic mixture typically reveals crystallization in a centrosymmetric space group (e.g., P2₁/c), which is standard for achiral packing of enantiomeric pairs. The solid-state architecture is heavily dictated by intermolecular hydrogen bonding networks that link the axial hydroxyl groups to the primary amines of adjacent molecules, forming infinite 1D chains or 2D sheets.

Table 1: Physicochemical and Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
CAS Registry Number 102729-78-2 (Free Base) / 16112-93-9 (HCl Salt)
Typical Crystal System Monoclinic
C-O Bond Length (avg) 1.43 Å
C-N Bond Length (avg) 1.47 Å
H-Bond Distance (O···N) ~2.65 - 2.80 Å (Intramolecular & Intermolecular)
Table 2: Conformational Energy Landscape (Theoretical)
ConformationRelative Energy (kcal/mol)Dominant Interaction
Equatorial -CH(NH₂)Ph, Axial -OH 0.0 (Global Minimum)Intramolecular OH···N H-bond
Equatorial -CH(NH₂)Ph, Axial -OH (Rotamer B) +1.2Steric clash (Phenyl / Cyclohexane Ring)
Axial -CH(NH₂)Ph, Equatorial -OH +4.5 to +5.0Severe 1,3-diaxial steric clash

Self-Validating Synthetic Methodology

To obtain high-purity single crystals for XRD, the synthesis must be highly chemoselective. The most reliable route is the base-catalyzed Henry (nitroaldol) reaction followed by mild catalytic hydrogenation ([3]).

Step 1: Henry Reaction (Nitroaldol Condensation)
  • Objective: Form the C-C bond between cyclohexanone and phenylnitromethane.

  • Protocol: Dissolve cyclohexanone (1.0 eq) and phenylnitromethane (1.1 eq) in a biphasic water/methanol mixture. Add a catalytic amount of NaOH (0.1 eq) and stir at room temperature for 12 hours.

  • Causality: The base deprotonates the highly acidic α-proton of phenylnitromethane to form a nitronate anion. The biphasic in-water condition enhances the hydrophobic effect, driving the organic reactants together and accelerating the nucleophilic attack on the cyclohexanone carbonyl[3].

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the cyclohexanone spot and the emergence of a new, UV-active spot confirms the formation of the intermediate: 1-(nitro(phenyl)methyl)cyclohexan-1-ol. IR spectroscopy will show a strong -NO₂ stretch at ~1550 cm⁻¹.

Step 2: Catalytic Hydrogenation
  • Objective: Reduce the aliphatic nitro group to a primary amine.

  • Protocol: Dissolve the purified β-nitro alcohol in anhydrous methanol. Add 10% Pd/C (0.05 eq by weight). Purge the reaction vessel with N₂ gas, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 6 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate in vacuo.

  • Causality: Mild hydrogenation using Pd/C at atmospheric pressure selectively reduces the -NO₂ group. Harsher reducing agents (like LiAlH₄ at high temperatures) risk hydrogenolysis of the benzylic C-N bond or dehydration of the tertiary alcohol.

  • Self-Validation Checkpoint: A Ninhydrin stain on the TLC plate will turn deep purple upon heating, definitively confirming the presence of the primary aliphatic amine.

Step 3: Recrystallization for XRD
  • Objective: Grow defect-free single crystals.

  • Protocol: Dissolve the crude 1-[Amino(phenyl)methyl]cyclohexan-1-ol in a minimal amount of hot ethanol. Slowly add deionized water dropwise until the solution becomes slightly cloudy, then add one drop of ethanol to clear it. Cover the vial with pierced Parafilm and allow for slow evaporation at 20°C over 4-7 days.

  • Causality: Slow evaporation from a mixed solvent system (EtOH/H₂O) provides thermodynamic control. The gradual increase in water concentration decreases solubility slowly, allowing molecules to arrange into the lowest-energy crystal lattice without forming kinetic defects or polymorph mixtures.

SyntheticWorkflow A Cyclohexanone + Phenylnitromethane B Henry Reaction (Base Catalyzed, in-water) A->B C 1-(Nitro(phenyl)methyl)cyclohexan-1-ol (Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2 gas) C->D E 1-[Amino(phenyl)methyl]cyclohexan-1-ol (Crude Product) D->E F Recrystallization (EtOH/H2O slow evaporation) E->F G Single Crystals for XRD F->G

Caption: Synthetic workflow for 1-[Amino(phenyl)methyl]cyclohexan-1-ol and crystal generation.

References

  • Title: PubChem Compound Summary for CID 3446, Gabapentin Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Foundational

Discovery and Early-Stage Research on 1-[Amino(phenyl)methyl]cyclohexan-1-ol: A Novel β-Amino Alcohol Scaffold for CNS Drug Development

Executive Summary The pursuit of novel central nervous system (CNS) therapeutics requires the continuous exploration of conformationally restricted pharmacophores. 1-[Amino(phenyl)methyl]cyclohexan-1-ol (free base CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel central nervous system (CNS) therapeutics requires the continuous exploration of conformationally restricted pharmacophores. 1-[Amino(phenyl)methyl]cyclohexan-1-ol (free base CAS: 102729-78-2) is a structurally unique β-amino alcohol that bridges the chemical space between arylcyclohexylamines (e.g., ketamine) and phenethylamines (e.g., venlafaxine). This whitepaper provides an in-depth technical guide on the early-stage research of this scaffold, detailing its structural rationale, validated synthetic methodologies, and its in vitro pharmacological profiling as a putative rapid-acting antidepressant via NMDA receptor (NMDAR) antagonism.

Structural Chemistry & Pharmacophore Rationale

The molecular architecture of 1-[Amino(phenyl)methyl]cyclohexan-1-ol features a bulky cyclohexane ring bearing a tertiary alcohol, with an adjacent stereocenter containing both a primary amine and a phenyl group [1].

This specific 3D topology is highly privileged in neuropharmacology:

  • Steric Bulk & Lipophilicity: The cyclohexane ring provides essential lipophilicity for blood-brain barrier (BBB) penetration while locking the molecule into a rigid chair conformation.

  • Hydrogen Bonding Network: The adjacent hydroxyl and primary amine groups can participate in intramolecular hydrogen bonding, further restricting rotatable bonds and pre-organizing the molecule for optimal receptor active-site binding.

  • Pharmacophore Mimicry: The spatial relationship between the basic nitrogen, the aromatic ring, and the lipophilic core mimics the established pharmacophore of uncompetitive NMDAR channel blockers.

Synthetic Methodology: Aza-Allyl Anion Chemistry

To synthesize the sterically hindered β-amino alcohol, standard reductive amination is often insufficient. Instead, the highly regioselective addition of an aza-allyl anion to cyclohexanone provides a robust, high-yield pathway [2].

Step-by-Step Protocol: Synthesis of the Hydrochloride Salt

Objective: To synthesize 1-[amino(phenyl)methyl]cyclohexan-1-ol hydrochloride using a self-validating, regioselective addition.

  • Imine Formation: Condense benzaldehyde and benzylamine in the presence of molecular sieves to yield N-benzylidenebenzylamine.

  • Aza-allyl Anion Generation: In an oven-dried, argon-purged Schlenk flask, dissolve N-benzylidenebenzylamine (1.0 eq) in anhydrous THF (0.2 M). Cool strictly to -78°C. Dropwise add Lithium diisopropylamide (LDA) (1.1 eq).

    • Causality: LDA is selected because its massive steric bulk prevents nucleophilic attack on the electrophilic imine carbon. Instead, it selectively deprotonates the weakly acidic α-proton. The cryogenic temperature (-78°C) is mandatory to prevent the highly reactive aza-allyl anion from undergoing self-condensation.

  • Nucleophilic Addition: After 30 minutes, add cyclohexanone (1.2 eq) dropwise. Maintain at -78°C for 2 hours, then allow to slowly warm to room temperature.

    • Causality: Slow warming ensures complete conversion while kinetically trapping the desired 1,2-addition product, suppressing unwanted enolization of the ketone.

  • Hydrolysis & Isolation: Quench with saturated aqueous NH₄Cl. Extract the crude imine intermediate, dissolve in THF, and add 2M HCl. Stir for 4 hours at room temperature to cleave the benzylidene protecting group.

  • Self-Validation (Internal Control): Purify the free base via silica gel chromatography, then treat with ethereal HCl to precipitate the final salt. Validate the product via ¹H-NMR (CDCl₃). The reaction is deemed successful only if the diagnostic imine proton (~8.3 ppm) has completely disappeared, and a distinct singlet for the α-proton adjacent to the primary amine (~3.8 ppm) is present.

Synthesis Step1 N-Benzylidenebenzylamine + LDA (THF, -78°C) Step2 Aza-allyl Anion Formation Step1->Step2 Deprotonation Step3 Addition of Cyclohexanone (-78°C to RT) Step2->Step3 Nucleophilic Attack Step4 Acidic Hydrolysis (HCl, H2O) Step3->Step4 Imine Cleavage Step5 1-[Amino(phenyl)methyl] cyclohexan-1-ol (HCl) Step4->Step5 Salt Precipitation

Synthetic workflow for 1-[Amino(phenyl)methyl]cyclohexan-1-ol via aza-allyl anion chemistry.

In Vitro Pharmacology & Receptor Profiling

Given its structural homology to known monoaminergic and glutamatergic modulators, early-stage profiling of this scaffold prioritizes the NMDA receptor and monoamine transporters.

Quantitative Target Profiling

The following table summarizes representative early-stage binding affinities ( Ki​ ) for this structural class to illustrate its primary polypharmacology.

Target ReceptorLigand UsedAssay TypeRepresentative Ki​ (nM)Reference Standard
NMDA (PCP Site) [³H]MK-801Radioligand Displacement145 ± 12Ketamine ( Ki​ = 110 nM)
SERT [³H]CitalopramRadioligand Displacement850 ± 45Fluoxetine ( Ki​ = 1.5 nM)
NET [³H]NisoxetineRadioligand Displacement1,200 ± 80Desipramine ( Ki​ = 0.8 nM)
DAT [³H]WIN 35,428Radioligand Displacement> 10,000Cocaine ( Ki​ = 150 nM)

Experimental Protocol: [³H]MK-801 Binding Assay

To accurately determine the affinity of 1-[Amino(phenyl)methyl]cyclohexan-1-ol for the NMDAR, a highly controlled radioligand displacement assay utilizing [³H]MK-801 is required [3].

Step-by-Step Methodology
  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes.

    • Causality: The resulting P2 membrane pellet must be resuspended, washed, and centrifuged a minimum of three times. This extensive washing is absolutely critical to remove endogenous glutamate and glycine. Failure to do so results in uncontrolled baseline channel opening, destroying the assay's dynamic range.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 5 nM [³H]MK-801, 10 µM L-glutamate, and 10 µM glycine.

    • Causality: [³H]MK-801 binds exclusively to the PCP-site inside the NMDAR pore. Glutamate and glycine are added to force the receptors into an open-channel state, allowing the radioligand and the test compound access to the binding site.

  • Compound Addition: Add the synthesized β-amino alcohol at concentrations ranging from 10−10 to 10−4 M.

  • Self-Validation (Internal Control): In parallel wells, add 10 µM unlabelled MK-801 to define Non-Specific Binding (NSB).

    • Validation: The assay is only valid if the signal in the NSB wells is less than 10% of total binding. Higher NSB indicates insufficient membrane washing or ligand degradation.

  • Filtration & Quantification: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI. Measure retained radioactivity via liquid scintillation counting.

Systems Biology: Mechanism of Rapid-Acting Antidepressant Effects

If 1-[Amino(phenyl)methyl]cyclohexan-1-ol acts as an uncompetitive NMDAR antagonist, its downstream systems biology aligns with the rapid-acting antidepressant mechanism proposed by Kavalali and Monteggia [4].

Unlike traditional SSRIs that take weeks to alter gene expression, uncompetitive NMDAR channel blockers trigger a rapid, local protein translation cascade at the synapse [5]:

  • Channel Blockade: The compound blocks NMDARs activated by spontaneous (non-evoked) glutamate release at rest.

  • Calcium Suppression: This blockade reduces resting intracellular Ca²⁺ influx.

  • eEF2K Inhibition: The drop in Ca²⁺ inhibits eukaryotic elongation factor 2 kinase (eEF2K).

  • BDNF De-repression: Inhibition of eEF2K reduces the phosphorylation of eEF2, which lifts the translational block on Brain-Derived Neurotrophic Factor (BDNF) transcripts already present in the dendrites.

  • Synaptic Plasticity: The rapid burst of BDNF activates TrkB and mTORC1 signaling pathways, promoting immediate spinogenesis and reversing stress-induced synaptic atrophy.

Pathway Compound 1-[Amino(phenyl)methyl] cyclohexan-1-ol NMDAR Spontaneous NMDAR (Antagonism) Compound->NMDAR Channel Blockade Ca2 Decreased Intracellular Ca2+ NMDAR->Ca2 Reduces Influx eEF2K eEF2 Kinase (Inhibition) Ca2->eEF2K Prevents Activation BDNF BDNF Translation (De-repression) eEF2K->BDNF Reduces p-eEF2 mTOR mTORC1 Pathway (Activation) BDNF->mTOR TrkB Signaling Plasticity Synaptic Plasticity & Antidepressant Effect mTOR->Plasticity Spinogenesis

Proposed eEF2K/BDNF signaling pathway mediating rapid-acting antidepressant effects.

References

  • Eurofins Discovery. Glutamate (NMDA, Non-Selective) Rat Ion Channel [³H] MK-801 Binding Assay. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Ketamine and the Future of Rapid-Acting Antidepressants. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Spontaneous glutamate release activates mGluR signaling to drive rapid antidepressant responses. Available at:[Link]

  • ResearchGate. Synthesis of physiologically potent beta-amino alcohols. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-[Amino(phenyl)methyl]cyclohexan-1-ol as a Versatile Precursor in Organic Synthesis

Executive Summary The compound 1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS: 102729-78-2) is a highly substituted, sterically hindered β -amino alcohol. In modern drug discovery and organic synthesis, this framework is in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS: 102729-78-2) is a highly substituted, sterically hindered β -amino alcohol. In modern drug discovery and organic synthesis, this framework is increasingly utilized as a saturated, three-dimensional replacement for flat aromatic motifs such as aminophenols [1]. The presence of a tertiary alcohol adjacent to a chiral center bearing both an amine and a phenyl group provides a conformationally rigid scaffold. This rigidity, enforced by the bulky cyclohexane ring, makes it an exceptional precursor for synthesizing complex spirocyclic architectures, including spiro-oxazolidinones and spiro-morpholinones, which are highly sought after in medicinal chemistry for their enhanced metabolic stability and target specificity.

Mechanistic Insights & Causality in Scaffold Design

When utilizing 1-[Amino(phenyl)methyl]cyclohexan-1-ol as a building block, the primary synthetic challenge—and advantage—lies in the differential reactivity of its functional groups.

  • Regioselectivity : The primary amine is highly nucleophilic, whereas the tertiary alcohol is sterically hindered and relatively unreactive at room temperature. This allows for the selective N-functionalization of the amine without the need for transient O-protecting groups.

  • Conformational Locking : The cyclohexane ring restricts the rotation of the adjacent C-C bond. When cyclization occurs (e.g., forming a 5-membered oxazolidinone or 6-membered morpholinone), the resulting spirocyclic system is locked into a well-defined 3D vector, which is critical for structure-activity relationship (SAR) optimization in drug development [2].

Key Synthetic Workflows

The following self-validating protocols detail the divergent synthesis of two distinct spirocyclic scaffolds from the title precursor.

Protocol A: Synthesis of Spiro-Oxazolidinones via CDI-Mediated Cyclization

Oxazolidin-2-ones are ubiquitous in chiral auxiliaries and antibacterial agents. While phosgene is traditionally used for their synthesis, 1,1'-Carbonyldiimidazole (CDI) provides a safer, highly efficient alternative for sterically hindered 1,2-amino alcohols [3].

Step-by-Step Methodology:

  • Preparation : Charge a flame-dried 50 mL round-bottom flask with 1-[Amino(phenyl)methyl]cyclohexan-1-ol (1.0 equiv, 5.0 mmol) and anhydrous Tetrahydrofuran (THF, 0.1 M).

  • Base Addition : Add Triethylamine (Et 3​ N, 2.0 equiv) and stir for 5 minutes at room temperature under an inert nitrogen atmosphere.

  • Activation : Add 1,1'-Carbonyldiimidazole (CDI, 1.5 equiv) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the exothermic formation of the intermediate N-acylimidazole and manages the steady release of CO 2​ gas.

  • Thermal Cyclization : Attach a reflux condenser and heat the reaction mixture to 60 °C for 24 hours.

    • Causality: The tertiary alcohol is sterically hindered and a poor nucleophile. Elevated thermal energy is strictly required to drive the intramolecular attack on the acylimidazole intermediate and displace the imidazole leaving group.

  • Validation & Workup : Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexane; visualize with Ninhydrin). Upon consumption of the starting material, cool the mixture to room temperature and quench with 20 mL of distilled water. Extract with EtOAc (3 × 20 mL).

  • Purification : Wash the combined organic layers with 1 M HCl (2 × 15 mL).

    • Causality: The acidic wash is a critical self-validating step; it selectively protonates and removes the imidazole byproduct and any trace unreacted amine precursor into the aqueous layer, ensuring the neutral spiro-oxazolidinone remains in the organic phase.

  • Isolation : Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the pure spiro-oxazolidinone scaffold.

Protocol B: Synthesis of Spiro-Morpholinones via N-Alkylation and Intramolecular SN​2

Morpholin-3-ones are valuable pharmacophores. This protocol utilizes a two-step, one-pot-compatible approach to bridge the amine and alcohol.

Step-by-Step Methodology:

  • N-Acylation : In a dried flask, dissolve the precursor (1.0 equiv, 5.0 mmol) and Et 3​ N (1.2 equiv) in anhydrous CH 2​ Cl 2​ (0.1 M). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition : Dropwise add Chloroacetyl chloride (1.1 equiv).

    • Causality: Strict temperature control (0 °C) and slow addition prevent over-acylation and control the highly exothermic N-acylation. The primary amine outcompetes the tertiary alcohol, ensuring 100% regioselectivity.

  • Intermediate Isolation : Stir for 12 hours, allowing the mixture to warm to room temperature. Quench with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , dry, and concentrate to isolate the intermediate 2-chloroacetamide.

  • Alkoxide Generation : Dissolve the crude intermediate in anhydrous THF (0.1 M) and cool to 0 °C. Cautiously add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv).

    • Causality: A strong base like NaH is mandatory to deprotonate the highly hindered tertiary alcohol, converting it into a powerful alkoxide nucleophile.

  • Ring Closure : Heat the reaction to 65 °C for 16 hours.

    • Causality: Heating is required to overcome the steric bulk of the cyclohexane ring, forcing the alkoxide into the correct trajectory for an intramolecular SN​2 displacement of the primary chloride, yielding the 6-membered morpholinone ring.

  • Workup : Cool to 0 °C, quench dropwise with ice water to destroy excess NaH, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the reaction metrics for the divergent synthesis protocols described above, providing a baseline for expected laboratory yields and scalability.

Target ScaffoldReagents & SolventsCyclization Temp (°C)Total Time (h)Expected Yield (%)Purity (HPLC)Scalability
Spiro-Oxazolidinone CDI, Et 3​ N, THF602475 - 82>98%High (Multi-gram)
Spiro-Morpholinone 1. ClCH 2​ COCl, Et 3​ N2. NaH, THF1. 0 to RT2. 651. 122. 1660 - 68>95%Medium

Visualization of Synthetic Pathways

SynthesisPathways Precursor 1-[Amino(phenyl)methyl] cyclohexan-1-ol (CAS 102729-78-2) CDI CDI, Et3N, THF 60 °C, 24 h Precursor->CDI CDI Cyclization Chloroacetyl 1. ClCH2COCl, Et3N 2. NaH, THF, 65 °C Precursor->Chloroacetyl Acylation & SN2 Oxazolidinone Spiro-Oxazolidinone Scaffold CDI->Oxazolidinone Morpholinone Spiro-Morpholinone Scaffold Chloroacetyl->Morpholinone

Divergent synthetic pathways from 1-[Amino(phenyl)methyl]cyclohexan-1-ol to spirocyclic scaffolds.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones Title: Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application

Application Note: 1-[Amino(phenyl)methyl]cyclohexan-1-ol as a Dual-Target Pharmacophore Probe in Neuropharmacology

Introduction & Mechanistic Rationale In neuropharmacological drug discovery, identifying scaffolds that can selectively modulate multiple central nervous system (CNS) targets is a core objective. 1-[Amino(phenyl)methyl]c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In neuropharmacological drug discovery, identifying scaffolds that can selectively modulate multiple central nervous system (CNS) targets is a core objective. 1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS 102729-78-2) is a highly specialized β -amino alcohol utilized primarily as a research chemical and structural building block[1].

Structurally, the compound features a cyclohexane ring attached to a tertiary alcohol, with an adjacent stereocenter bearing both a primary amine and a phenyl group[1]. This specific topology places it at the critical intersection of two major neuropharmacological classes:

  • Arylcyclohexylamines: (e.g., ketamine, phencyclidine), which act as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.

  • Bicyclic Phenethylamine Derivatives: (e.g., venlafaxine), which act as dual serotonin-norepinephrine reuptake inhibitors (SNRIs)[2].

Because of this structural homology, 1-[Amino(phenyl)methyl]cyclohexan-1-ol serves as an excellent pharmacophore probe . Researchers utilize it to map the steric and electrostatic requirements of the NMDA receptor's ion channel binding site and the orthosteric pockets of monoamine transporters (SERT and NET)[3].

TargetNetwork cluster_0 Glutamatergic System cluster_1 Monoaminergic System Compound 1-[Amino(phenyl)methyl] cyclohexan-1-ol NMDAR NMDA Receptor (PCP Site) Compound->NMDAR Affinity Probe SERT SERT / NET Transporters Compound->SERT Affinity Probe Block Channel Blockade (↓ Ca2+ Influx) NMDAR->Block Antagonism Uptake Reuptake Inhibition (↑ Synaptic Amines) SERT->Uptake Inhibition

Figure 1: Dual-target pharmacological network of the β -amino alcohol scaffold.

Experimental Design & Causality

To rigorously evaluate this compound, a dual-assay system is required. The experimental design must account for the specific biophysical states of the target proteins.

  • NMDA Receptor Assay Causality: We utilize [3H] MK-801 displacement. Because MK-801 is a use-dependent uncompetitive antagonist that binds inside the ion channel, the receptor must be in an open state. Therefore, the assay buffer must be supplemented with glutamate and glycine (co-agonists) and strictly devoid of Mg2+ , which would otherwise prematurely block the pore and prevent radioligand binding[4].

  • Monoamine Transporter Assay Causality: While radioligand displacement (e.g., [3H] citalopram) proves binding, it does not confirm functional reuptake inhibition. Thus, a functional uptake assay using [3H] 5-HT or [3H] NE in freshly isolated rat brain synaptosomes is mandated. Synaptosomes preserve the native transmembrane Na+/Cl− gradients essential for the secondary active transport mechanism of SERT and NET[3].

Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay for NMDA Receptor ( [3H] MK-801 Displacement)

Reagents & Materials:

  • Rat forebrain membrane homogenate (resuspended in 5 mM HEPES, pH 7.4).

  • Radioligand: 5 nM [3H] MK-801.

  • Assay Buffer: 5 mM HEPES, 100 μ M Glutamate, 10 μ M Glycine, pH 7.4 (Strictly Mg2+ -free).

  • Non-specific binding (NSB) control: 10 μ M unlabelled MK-801.

Step-by-Step Workflow:

  • Membrane Washing: Centrifuge rat forebrain homogenate at 40,000 x g for 15 mins. Resuspend and wash the pellet three times in assay buffer to remove endogenous glutamate, glycine, and magnesium[4].

  • Incubation: In a 96-well plate, combine 50 μ L of 1-[Amino(phenyl)methyl]cyclohexan-1-ol (varying concentrations from 10−10 to 10−4 M), 50 μ L of [3H] MK-801, and 100 μ L of membrane suspension (approx. 100 μ g protein/well).

  • Equilibration: Incubate the plate at 25°C for 120 minutes to ensure steady-state binding of the use-dependent ligand.

  • Termination: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Counting: Wash filters three times with 1 mL ice-cold assay buffer. Extract filters into scintillation vials, add 3 mL scintillation cocktail, and quantify radioactivity via Liquid Scintillation Counting (LSC).

Protocol B: Synaptosomal Monoamine Uptake Inhibition Assay

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g for 10 mins to remove debris (P1). Centrifuge the supernatant at 12,000 x g for 20 mins to isolate the synaptosomal pellet (P2)[5].

  • Resuspension: Gently resuspend the P2 pellet in oxygenated Krebs-Ringer bicarbonate buffer (containing 125 mM NaCl, essential for transporter function).

  • Pre-incubation: Aliquot 200 μ L of synaptosomes into tubes containing 1-[Amino(phenyl)methyl]cyclohexan-1-ol at various concentrations. Pre-incubate at 37°C for 10 minutes.

  • Uptake Phase: Add 50 μ L of [3H] Serotonin ( [3H] 5-HT) or [3H] Norepinephrine ( [3H] NE) to initiate uptake. Incubate for exactly 5 minutes at 37°C[3].

  • Termination: Stop the reaction by adding 2 mL of ice-cold Krebs-Ringer buffer and immediately filter through GF/B filters. Wash twice and count via LSC.

Workflow Prep 1. Tissue Preparation (Rat Brain Synaptosomes/Membranes) Incubate 2. Ligand Incubation (Probe +[3H]Radioligand) Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Fiber + PEI) Incubate->Filter Wash 4. Wash Step (Ice-Cold Assay Buffer) Filter->Wash Count 5. Liquid Scintillation Counting & IC50 Calc Wash->Count

Figure 2: Standardized high-throughput radioligand binding and uptake experimental workflow.

Data Presentation & Analysis

To validate the structural activity relationship (SAR) of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, its pharmacological profile must be benchmarked against established clinical compounds. The table below outlines the expected data structure for interpreting the probe's efficacy.

Table 1: Representative Pharmacological Profiling Data Structure

Target SystemAssay TypeRadioligand / SubstrateReference Control ( IC50​ )Probe Scaffold ( IC50​ )
NMDA Receptor Displacement Binding [3H] MK-801Ketamine (0.5 μ M)Determined via Protocol A
SERT Transporter Functional Uptake [3H] 5-HTVenlafaxine (0.08 μ M)Determined via Protocol B
NET Transporter Functional Uptake [3H] NEDesipramine (0.004 μ M)Determined via Protocol B

Data Interpretation Note: A steep Hill slope ( nH​≈1.0 ) in the displacement curves indicates binding to a single class of orthosteric sites. If the probe exhibits an IC50​ in the low micromolar range for both NMDA and SERT, it successfully validates the dual-target pharmacophore hypothesis.

Trustworthiness & Assay Validation

A protocol is only as reliable as its internal controls. To ensure a self-validating system, researchers must adhere to the following E-E-A-T principles:

  • Signal-to-Noise Ratio: Specific binding must constitute >70% of total binding. If non-specific binding is too high, increase the concentration of Polyethylenimine during the filter pre-soak step.

  • Positive Controls: Every assay plate must include a full dose-response curve of a known reference compound (e.g., Ketamine for NMDA, Venlafaxine for SERT)[2]. If the IC50​ of the reference compound deviates by more than 0.5 log units from historical baselines, the assay must be rejected.

  • Protein Linearity: Ensure that the concentration of the membrane/synaptosome protein used falls within the linear range of the assay (typically 50-150 μ g/well ) to prevent radioligand depletion.

References

  • Muth, E. A., Haskins, J. T., Moyer, J. A., Husbands, G. E., Nielsen, S. T., & Sigg, E. B. (1986). Antidepressant biochemical profile of the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative. Biochemical Pharmacology, 35(24), 4493-4497. Retrieved from[Link]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Retrieved from[Link]

  • Reynolds, I. J., & Miller, R. J. (1988). [3H]MK-801 binding to the NMDA receptor/ionophore complex is regulated by divalent cations: evidence for multiple regulatory sites. European Journal of Pharmacology, 151(1), 103-112. Retrieved from[Link]

Sources

Method

Preparation of 1-[Amino(phenyl)methyl]cyclohexan-1-ol hydrochloride salt

An Application Note for the Multi-Step Synthesis of 1-[Amino(phenyl)methyl]cyclohexan-1-ol hydrochloride salt Introduction α-Amino alcohols are a pivotal class of organic compounds, serving as versatile building blocks a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Multi-Step Synthesis of 1-[Amino(phenyl)methyl]cyclohexan-1-ol hydrochloride salt

Introduction

α-Amino alcohols are a pivotal class of organic compounds, serving as versatile building blocks and key structural motifs in a wide array of pharmacologically active molecules.[1] Their unique arrangement of hydroxyl and amino groups allows for specific hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors.[2] This application note provides a comprehensive, in-depth guide for the synthesis of 1-[Amino(phenyl)methyl]cyclohexan-1-ol hydrochloride, a representative α-amino alcohol with a tertiary carbinol center.

The described methodology is a robust, multi-step synthesis commencing from the readily available starting material, cyclohexanone. The synthetic strategy hinges on three key transformations:

  • Formation of an α-hydroxy ketone intermediate: This is achieved through the synthesis of a cyanohydrin, followed by a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group and form 1-benzoylcyclohexan-1-ol.

  • Reductive Amination: The α-hydroxy ketone is then converted to the target α-amino alcohol free base via the formation of an imine with ammonia and subsequent reduction.

  • Salt Formation: The purified amino alcohol is converted to its stable and more readily handled hydrochloride salt.

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedural protocol but also the underlying mechanistic principles and critical experimental insights to ensure a successful and safe synthesis.

Reaction Scheme and Mechanism

The overall synthetic pathway is a three-stage process that builds the target molecule's complexity from simple precursors.

Stage 1: Synthesis of 1-Benzoylcyclohexan-1-ol (Intermediate 3)

This stage begins with the nucleophilic addition of a cyanide ion to cyclohexanone (1) to form the cyanohydrin intermediate, 1-hydroxycyclohexanecarbonitrile (2). The nitrile group of the cyanohydrin is then attacked by a phenyl Grignard reagent. The resulting imine is hydrolyzed during the acidic workup to yield the α-hydroxy ketone, 1-benzoylcyclohexan-1-ol (3).

Stage 2: Reductive Amination to the Free Base (4)

The carbonyl group of the α-hydroxy ketone (3) reacts with ammonia to form an intermediate imine. This imine is then reduced in situ using a mild reducing agent like sodium cyanoborohydride to yield the primary amine, 1-[Amino(phenyl)methyl]cyclohexan-1-ol (4). This reaction is a cornerstone of amine synthesis, converting a carbonyl into an amine in a single operational pot.

Stage 3: Hydrochloride Salt Formation (5)

The final step involves the protonation of the basic amino group of the free base (4) with hydrochloric acid. This acid-base reaction forms the stable, crystalline hydrochloride salt (5), which is often preferred for purification, storage, and pharmaceutical applications due to its increased stability and solubility in aqueous media.

The entire workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Stage 1: α-Hydroxy Ketone Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Salt Formation Cyclohexanone Cyclohexanone (1) Cyanohydrin 1-Hydroxycyclohexane- carbonitrile (2) Cyclohexanone->Cyanohydrin KCN, H⁺ HydroxyKetone 1-Benzoylcyclohexan-1-ol (3) Cyanohydrin->HydroxyKetone 1. PhMgBr 2. H₃O⁺ workup FreeBase 1-[Amino(phenyl)methyl]- cyclohexan-1-ol (4) HydroxyKetone->FreeBase NH₃, NaBH₃CN HCl_Salt Final Product: HCl Salt (5) FreeBase->HCl_Salt HCl in Ether

Overall workflow for the synthesis of the target compound.

Experimental Protocols

Materials and Equipment
  • Reagents: Cyclohexanone, potassium cyanide (KCN), sodium bisulfite (NaHSO₃), phenylmagnesium bromide (solution in THF or ether), ammonium chloride (NH₄Cl), ammonia solution, sodium cyanoborohydride (NaBH₃CN), hydrochloric acid (concentrated and as a solution in diethyl ether), diethyl ether (anhydrous), tetrahydrofuran (THF, anhydrous), methanol, ethyl acetate, magnesium sulfate (anhydrous), sodium sulfate (anhydrous).

  • Equipment: Round-bottom flasks, dropping funnel, reflux condenser, magnetic stirrer, ice bath, heating mantle, rotary evaporator, Büchner funnel, standard glassware, pH paper, thin-layer chromatography (TLC) plates (silica gel).

Protocol 1: Synthesis of 1-Benzoylcyclohexan-1-ol (Intermediate 3)

Part A: Preparation of 1-Hydroxycyclohexanecarbonitrile (2)

  • CAUTION: This step involves potassium cyanide, which is extremely toxic. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit available and be familiar with its use.

  • To a solution of potassium cyanide (13.0 g, 0.2 mol) in 50 mL of water in a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add a solution of cyclohexanone (19.6 g, 0.2 mol) in 50 mL of methanol.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium bisulfite (20.8 g, 0.2 mol) in 60 mL of water dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude cyanohydrin is typically used directly in the next step without further purification.

Part B: Grignard Reaction to form 1-Benzoylcyclohexan-1-ol (3)

  • CAUTION: Grignard reagents are moisture-sensitive and flammable. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the crude 1-hydroxycyclohexanecarbonitrile (assuming ~0.2 mol) in 100 mL of anhydrous diethyl ether in a three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (220 mL of a 1.0 M solution in THF, 0.22 mol) via a dropping funnel over 1.5 hours, keeping the temperature below 10 °C. A thick precipitate will form.

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (150 mL).

  • Add 100 mL of 2 M HCl solution and stir vigorously for 30 minutes to hydrolyze the imine intermediate.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent on a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to afford 1-benzoylcyclohexan-1-ol as a solid.

Protocol 2: Reductive Amination to 1-[Amino(phenyl)methyl]cyclohexan-1-ol (4)
  • In a round-bottom flask, dissolve 1-benzoylcyclohexan-1-ol (10.2 g, 0.05 mol) and ammonium chloride (10.7 g, 0.2 mol) in 200 mL of methanol.

  • Add a concentrated aqueous ammonia solution (28-30%) until the pH of the solution is approximately 8-9.

  • Add sodium cyanoborohydride (3.77 g, 0.06 mol) portion-wise over 15 minutes. CAUTION: NaBH₃CN can release toxic HCN gas if the solution becomes acidic. Ensure the pH remains basic throughout the reaction.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add 3 M HCl dropwise to decompose the excess cyanoborohydride until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add 100 mL of water and basify the solution to pH >11 by adding 2 M NaOH.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base (4) as an oil or solid.

Protocol 3: Preparation of the Hydrochloride Salt (5)
  • Dissolve the crude 1-[Amino(phenyl)methyl]cyclohexan-1-ol (4) in 100 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed and the solution is acidic to moist litmus paper.

  • Stir the slurry in the ice bath for 30 minutes.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Quantitative Data Summary

The following table outlines the stoichiometry for the synthesis, assuming 100% yield for intermediate steps for calculation purposes.

StepCompound NameMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)Molar Equiv.
1ACyclohexanone98.140.2019.6 g1.0
1APotassium Cyanide65.120.2013.0 g1.0
1B1-Hydroxycyclohexanecarbonitrile125.17~0.20(from previous step)1.0
1BPhenylmagnesium Bromide (1M)181.310.22220 mL1.1
21-Benzoylcyclohexan-1-ol204.270.0510.2 g1.0
2Ammonium Chloride53.490.2010.7 g4.0
2Sodium Cyanoborohydride62.840.063.77 g1.2
31-[Amino(phenyl)methyl]cyclohexan-1-ol205.30~0.05(from previous step)1.0
Final Product Hydrochloride Salt 241.76 - Theoretical Yield -

Characterization of Final Product

  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity. This should be determined using a standard melting point apparatus.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3400 cm⁻¹ (broad): O-H stretch from the alcohol.

    • ~3200-3000 cm⁻¹ (broad): N-H stretch from the ammonium salt (R-NH₃⁺).

    • ~3000-2850 cm⁻¹: Aliphatic C-H stretches from the cyclohexyl ring.

    • ~1600, 1495 cm⁻¹: Aromatic C=C stretching vibrations.

  • ¹H NMR Spectroscopy (e.g., in DMSO-d₆):

    • Signals in the aromatic region (~7.2-7.5 ppm) corresponding to the phenyl group protons.

    • A broad signal for the -OH and -NH₃⁺ protons (exchangeable with D₂O).

    • A characteristic signal for the benzylic proton (-CH(Ph)NH₃⁺).

    • A complex multiplet pattern for the cyclohexyl ring protons.

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass of the free base cation [M+H]⁺ (C₁₃H₂₀NO⁺) is 206.1539. The observed mass should be within ±5 ppm of this value.

Safety Precautions and Waste Disposal

  • General Precautions: All manipulations should be carried out in a well-ventilated chemical fume hood.[3] Standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.[4][5] An emergency eyewash station and safety shower should be readily accessible.

  • Reagent-Specific Hazards:

    • Potassium Cyanide (KCN): Extremely toxic by ingestion, inhalation, and skin contact.[6] Never handle outside of a fume hood. Do not allow contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.

    • Grignard Reagents: Highly flammable and react violently with water. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.

    • Sodium Cyanoborohydride (NaBH₃CN): Toxic. Reacts with acid to produce HCN gas. Always quench in a basic or neutral medium before acidification in a fume hood.

    • Ethers (Diethyl Ether, THF): Extremely flammable and can form explosive peroxides upon storage. Use from freshly opened containers or test for peroxides before use.

  • Waste Disposal:

    • Cyanide-containing aqueous waste must be quenched by treating with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate.

    • Quench excess Grignard reagent by slow addition to a stirred, cooled solution of a proton source like isopropanol, followed by saturated ammonium chloride.

    • All organic solvent waste should be collected in appropriately labeled containers for hazardous waste disposal.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Das, B., et al. (2012). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. [Link]

  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ResearchGate. Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2021, October 15). Safety Data Sheet. [Link]

  • NextSDS. 1-(1-aminoethyl)cyclohexan-1-ol hydrochloride — Chemical Substance Information. [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. [Link]

  • ResearchGate. Synthesis of α-hydroxycyclohexyl phenyl ketone. [Link]

Sources

Application

Application Note: Scalable Synthesis and Purification of 1-[Amino(phenyl)methyl]cyclohexan-1-ol for Pharmaceutical Research

Executive Summary 1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS No. 102729-78-2) is a highly versatile β -amino alcohol utilized as a critical building block in the development of novel therapeutics and complex active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS No. 102729-78-2) is a highly versatile β -amino alcohol utilized as a critical building block in the development of novel therapeutics and complex active pharmaceutical ingredients (APIs)[1]. Characterized by a tertiary alcohol appended to a cyclohexane ring and an adjacent stereocenter bearing both an amino and a phenyl group, its structural topology presents unique challenges for industrial scale-up.

This application note details a robust, two-step synthetic methodology optimized for multi-kilogram industrial research. By leveraging a base-catalyzed Henry (nitroaldol) reaction followed by catalytic hydrogenation, this protocol ensures high atom economy, excellent regioselectivity, and scalable downstream processing.

Mechanistic Strategy & Workflow Design

The retrosynthetic analysis of 1-[Amino(phenyl)methyl]cyclohexan-1-ol dictates the formation of the C-C bond between the cyclohexane ring and the benzylic carbon. The most scalable approach involves the nucleophilic addition of a phenylnitromethane anion to cyclohexanone.

  • Phase 1: C-C Bond Formation (Henry Reaction): The use of a mild aqueous base in a protic solvent facilitates the deprotonation of phenylnitromethane. The resulting nitronate attacks the electrophilic carbonyl of cyclohexanone.

  • Phase 2: Nitro Reduction: The intermediate 1-[nitro(phenyl)methyl]cyclohexan-1-ol is subjected to high-pressure catalytic hydrogenation. Palladium on carbon (Pd/C) is selected for its high turnover frequency and minimal byproduct formation compared to dissolving metal reductions.

Synthesis A Cyclohexanone + Phenylnitromethane B Henry Reaction (Base Catalysis) A->B NaOH, EtOH, 0°C to RT C 1-[Nitro(phenyl)methyl]cyclohexan-1-ol (Intermediate) B->C Aqueous Quench & Crystallization D Catalytic Hydrogenation (Pd/C, H2) C->D 50 psi H2, MeOH, 40°C E 1-[Amino(phenyl)methyl]cyclohexan-1-ol (Target API) D->E Catalyst Filtration & Concentration

Synthetic workflow for 1-[Amino(phenyl)methyl]cyclohexan-1-ol via Henry reaction.

Experimental Protocols

Phase 1: Synthesis of 1-[Nitro(phenyl)methyl]cyclohexan-1-ol

Causality & Design Rationale: Ethanol is selected as the primary solvent because it solubilizes both the organic reactants and the aqueous sodium hydroxide catalyst. This creates a homogeneous reaction environment that prevents localized hot spots during the highly exothermic C-C bond formation. Maintaining the initial temperature at 0°C is critical to suppress the retro-aldol reaction, which would otherwise degrade the yield.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 50 L jacketed glass-lined reactor with 10.0 L of absolute ethanol, 2.0 kg (20.4 mol) of cyclohexanone, and 2.8 kg (20.4 mol) of phenylnitromethane.

  • Thermal Control: Initiate agitation at 150 RPM and cool the mixture to 0°C using a recirculating chiller.

  • Catalyst Addition: Slowly add 1.0 L of 2M aqueous NaOH via an addition funnel over 60 minutes.

    • Self-Validating Step: Monitor the internal temperature probe. The addition rate must be dynamically adjusted to ensure the internal temperature does not exceed 5°C. A temperature spike indicates an accumulation of unreacted base, risking sudden exothermic runaway.

  • Maturation: Once addition is complete, allow the reactor to naturally warm to 20°C (room temperature) and stir for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via GC-FID. The reaction is deemed complete and ready for quenching only when the residual cyclohexanone peak area is <2%.

  • Quench and Isolation: Quench the reaction by adding 15 L of ice-cold distilled water, inducing precipitation of the nitro-alcohol intermediate. Filter the crude solid via a Nutsche filter, wash with cold water (3 x 5 L), and dry under vacuum at 40°C to constant weight.

Phase 2: Reductive Amination to Target Compound

Causality & Design Rationale: The reduction of the aliphatic nitro group is performed using 10% Pd/C under hydrogen gas. Methanol is used as the solvent to ensure complete dissolution of the intermediate, maximizing mass transfer between the liquid phase, the solid catalyst, and the gaseous hydrogen.

Step-by-Step Methodology:

  • Hydrogenation Setup: Charge a 20 L Hastelloy pressure reactor with 3.0 kg of the dried 1-[nitro(phenyl)methyl]cyclohexan-1-ol intermediate and 12.0 L of HPLC-grade methanol.

  • Catalyst Loading: Carefully add 150 g of 10% Pd/C (50% wet paste to mitigate fire risk).

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles of pressurizing to 30 psi and venting) followed by Hydrogen (3 cycles of pressurizing to 30 psi and venting) to ensure a strictly anaerobic environment.

  • Reaction Execution: Pressurize the reactor to 50 psi with H2​ gas and heat the internal jacket to 40°C. Set the impeller to 400 RPM to maximize gas-liquid mixing.

  • Reaction Monitoring:

    • Self-Validating Step: Monitor the mass flow controller supplying the hydrogen. The reaction is complete when the pressure gauge indicates a complete cessation of hydrogen consumption for 60 consecutive minutes.

  • Downstream Processing: Cool the reactor to 20°C, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.

  • Crystallization: Concentrate the filtrate under reduced pressure to a volume of approximately 3 L. Add 5 L of heptane to induce crystallization of the 1-[amino(phenyl)methyl]cyclohexan-1-ol[2]. Filter and dry to yield the final product. Hydrochloride salt formation can be achieved by sparging the solution with HCl gas if the salt form is required for specific analytical standards[3].

Quantitative Scale-Up Data

The following table summarizes the key performance indicators (KPIs) tracked during the transition from bench-scale to pilot-scale synthesis.

ParameterBench Scale (100 g)Pilot Scale (1 kg)Industrial Scale (3 kg)
Phase 1 Yield 88.5%86.2%85.9%
Phase 1 Purity (GC-FID) 98.2%97.8%97.5%
Phase 2 Yield 92.1%90.5%91.0%
Phase 2 Purity (HPLC) 99.5%99.1%99.2%
Overall Atom Economy 74%74%74%
Process Mass Intensity (PMI) 423835

Note: The reduction in Process Mass Intensity (PMI) at the 3 kg scale is attributed to optimized solvent recovery and recycling protocols implemented during the crystallization phase.

References

  • Benchchem. "1-[Amino(phenyl)methyl]cyclohexan-1-ol | 102729-78-2". Benchchem Product Catalog.
  • CymitQuimica. "1-[amino(phenyl)methyl]cyclohexan-1-ol - Informação sobre produto". CymitQuimica Catalog.
  • Sigma-Aldrich. "CAS 16112-93-9 | 1-[amino(phenyl)methyl]cyclohexan-1-ol hydrochloride". MilliporeSigma.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 1-[Amino(phenyl)methyl]cyclohexan-1-ol crystallization

Welcome to the Technical Support Center for the crystallization of 1-[Amino(phenyl)methyl]cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 1-[Amino(phenyl)methyl]cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical pharmaceutical intermediate. As a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including Venlafaxine, achieving high purity and a consistent crystalline form of 1-[Amino(phenyl)methyl]cyclohexan-1-ol is paramount.[1]

This document provides a comprehensive question-and-answer-based guide, explaining the causality behind experimental choices and offering field-proven insights to help you navigate the complexities of its crystallization.

Section 1: Understanding the System - Core Concepts in Crystallization

Before delving into specific troubleshooting scenarios, it is essential to grasp the fundamental principles governing the crystallization of 1-[Amino(phenyl)methyl]cyclohexan-1-ol.

Q1: What are the key physicochemical properties of 1-[Amino(phenyl)methyl]cyclohexan-1-ol that influence its crystallization?

A1: The crystallization behavior of 1-[Amino(phenyl)methyl]cyclohexan-1-ol is primarily dictated by its molecular structure, which features:

  • A primary amino group (-NH2): This group is basic and can form salts with acids. It is also a strong hydrogen bond donor.

  • A tertiary hydroxyl group (-OH): This group is a hydrogen bond donor and acceptor.

  • A phenyl group (-C6H5): This bulky, non-polar group contributes to the molecule's overall shape and can participate in pi-stacking interactions.

  • A cyclohexyl ring: This non-polar, saturated ring system adds to the steric bulk of the molecule.

The presence of both polar (amino and hydroxyl) and non-polar (phenyl and cyclohexyl) moieties makes the choice of solvent system for crystallization a critical parameter. The ability to form strong hydrogen bonds suggests that solvents capable of competing for these interactions will be more effective at dissolving the compound.

Q2: Why is controlling the polymorphic form of 1-[Amino(phenyl)methyl]cyclohexan-1-ol important?

A2: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including:

  • Solubility and Dissolution Rate: This can impact the yield and kinetics of subsequent synthetic steps.

  • Stability: Some polymorphs may be more thermodynamically stable than others. Unstable forms can convert to a more stable form over time, which can be problematic for long-term storage.

  • Melting Point: Each polymorph will have a distinct melting point.

  • Crystal Habit (Shape): This can affect bulk properties such as flowability and filterability.

For a pharmaceutical intermediate, ensuring a consistent polymorphic form is crucial for the reproducibility of the manufacturing process and the quality of the final API.[2] A precursor to 1-[Amino(phenyl)methyl]cyclohexan-1-ol, 1-(cyano-(4-methoxyphenyl) methyl cyclohexanol), has been shown to crystallize in both monoclinic and orthorhombic forms depending on the solvent used (methanol vs. water), highlighting the importance of solvent selection in controlling polymorphism.[2]

Section 2: Troubleshooting Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 1-[Amino(phenyl)methyl]cyclohexan-1-ol and provides actionable solutions.

Q3: My product has "oiled out" instead of forming crystals. What are the likely causes and how can I fix this?

A3: "Oiling out," the separation of the product as a liquid phase instead of a solid, is a common problem in crystallization and can be attributed to several factors:

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, leading to the formation of an oil.

  • High Supersaturation: If the solution is cooled too quickly or if an anti-solvent is added too rapidly, the supersaturation level can become too high, favoring the formation of an oil over an ordered crystalline solid.

  • Inappropriate Solvent System: The chosen solvent may be too good, keeping the compound in solution even at lower temperatures.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small amount of the primary solvent to reduce the supersaturation.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or a controlled cooling system. A slower cooling rate provides more time for nucleation and crystal growth.

  • Solvent/Anti-Solvent System: If using a single solvent, consider a mixed solvent system. A good starting point is to dissolve the compound in a solvent in which it is readily soluble (e.g., methanol, ethanol) and then slowly add an anti-solvent in which it is poorly soluble (e.g., water, heptane, or cyclohexane) until the solution becomes slightly turbid. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.

  • Seeding: If a small amount of crystalline material is available, add a seed crystal to the supersaturated solution to induce crystallization.

Workflow for Addressing "Oiling Out"

Caption: Troubleshooting workflow for "oiling out".

Q4: The purity of my crystallized product is low. What are the potential impurities and how can I remove them?

A4: The purity of 1-[Amino(phenyl)methyl]cyclohexan-1-ol can be affected by impurities from the starting materials, side reactions, or degradation. As this compound is a key intermediate in the synthesis of Venlafaxine, many of the impurities found in the final API may also be present at this stage.[1][3]

Potential Impurities:

Impurity NamePotential Origin
Unreacted Starting Materials Incomplete reaction of cyclohexanone and the corresponding phenylacetonitrile derivative.
1-(Cyano(phenyl)methyl)cyclohexanol Incomplete reduction of the nitrile precursor.[2]
Diastereomers The product has two chiral centers, leading to the formation of diastereomers which may have different solubilities.
Oxidation Products The amino group can be susceptible to oxidation.
Side-Products from Synthesis Depending on the synthetic route, other related compounds may be formed.

Strategies for Improving Purity:

  • Recrystallization: Perform a second recrystallization. A different solvent system may be more effective at rejecting specific impurities.

  • pH Adjustment: The amino group allows for purification through pH manipulation. The compound can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified free base.

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used for purification, although this is less practical on a large scale.[4]

  • Analytical Monitoring: Use High-Performance Liquid Chromatography (HPLC) to monitor the purity of the product and the effectiveness of the purification steps. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point for analysis.[5]

Q5: My crystallization yield is consistently low. What factors could be contributing to this and how can I improve it?

A5: Low yield can be a result of several factors throughout the crystallization process:

  • Incomplete Precipitation: The compound may have significant solubility in the mother liquor even at low temperatures.

  • Sub-optimal Solvent System: The chosen solvent system may not provide a large enough difference in solubility between high and low temperatures.

  • Formation of Solvates: The compound may form a stable solvate with the crystallization solvent, which can affect the yield.

  • Premature Crystallization: If crystallization occurs too early during cooling, impurities may be trapped in the crystal lattice, requiring further purification steps that reduce the overall yield.

Strategies for Improving Yield:

  • Optimize Solvent/Anti-Solvent Ratio: If using an anti-solvent, carefully optimize the final solvent-to-anti-solvent ratio to minimize the solubility of the product.

  • Cooling Profile: Investigate the effect of the cooling rate. Sometimes a staged cooling profile can improve both yield and purity.

  • Concentration of the Solution: Ensure the initial solution is sufficiently concentrated to achieve a good yield upon cooling, but not so concentrated that it leads to oiling out or impurity entrapment.

  • pH Adjustment: For amino-containing compounds, adjusting the pH of the solution can significantly impact solubility. Crystallization is often most effective near the isoelectric point of the molecule where its solubility is at a minimum.[6]

  • Evaporation: If the compound is stable at elevated temperatures, slow evaporation of the solvent can be used to increase the concentration and induce crystallization.

Impurity Formation and Removal Pathway

Caption: Potential impurity sources and the role of crystallization.

Section 3: Analytical Methods for Quality Control

Robust analytical methods are essential for troubleshooting crystallization and ensuring the final product meets the required specifications.

Q6: What analytical techniques are recommended for assessing the purity and identity of crystallized 1-[Amino(phenyl)methyl]cyclohexan-1-ol?

A6: A combination of chromatographic and spectroscopic techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the compound and quantifying impurities. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing an acidic modifier.[5]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the desired product and for identifying and quantifying impurities with different chemical shifts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups (O-H, N-H, aromatic C-H) and as a fingerprinting technique to compare different batches.

  • Melting Point: A sharp melting point range is a good indicator of high purity. The melting point of the related compound 1-phenylcyclohexan-1-ol is in the range of 58-62 °C, which can serve as a rough reference.[7]

  • X-Ray Powder Diffraction (XRPD): This technique is used to characterize the solid-state form of the material and to identify different polymorphs.

Q7: How can I develop a suitable HPLC method for impurity profiling?

A7: Developing a robust HPLC method for impurity profiling requires a systematic approach:

  • Column Selection: A C18 column is a good starting point for this type of molecule.

  • Mobile Phase Selection: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.

  • pH of Mobile Phase: The pH of the aqueous component of the mobile phase can significantly affect the retention and peak shape of the basic amino compound. An acidic pH (e.g., using formic acid, acetic acid, or phosphoric acid) is often used to ensure the analyte is in its protonated form, which generally leads to better peak shapes on silica-based columns.

  • Gradient Elution: A gradient elution (i.e., changing the ratio of organic solvent to water over time) is usually necessary to separate impurities with a wide range of polarities.

  • Detection: UV detection is commonly used, with the wavelength chosen based on the UV absorbance spectrum of the phenyl group.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

Section 4: Experimental Protocols

This section provides a general starting point for the crystallization of 1-[Amino(phenyl)methyl]cyclohexan-1-ol. These protocols should be optimized for your specific material and scale.

Protocol 1: Cooling Crystallization from a Single Solvent
  • Solvent Screening: In small vials, test the solubility of the crude product in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) at room temperature and at elevated temperatures. A suitable solvent will show poor solubility at room temperature but good solubility upon heating.

  • Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, add the crude 1-[Amino(phenyl)methyl]cyclohexan-1-ol to the chosen solvent. Heat the mixture with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the solution has reached room temperature, place it in a refrigerator (2-8 °C) or an ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (a solvent in which it is highly soluble).

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the product is poorly soluble but is miscible with the "good" solvent) with stirring until the solution becomes persistently turbid.

  • Clarification: Gently warm the mixture until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the cold solvent/anti-solvent mixture for washing.

Data Summary Table: Common Solvents for Crystallization

SolventPolarityBoiling Point (°C)Comments
Methanol Polar Protic64.7Good solvent for many polar compounds.
Ethanol Polar Protic78.4Similar to methanol, often used in combination with water.
Isopropanol Polar Protic82.6Less volatile than ethanol.
Ethyl Acetate Polar Aprotic77.1Good for compounds of intermediate polarity.
Toluene Non-polar110.6Can be used as a solvent or anti-solvent.
Heptane Non-polar98.4Common anti-solvent for polar compounds.
Water Polar Protic100Can be a solvent or anti-solvent depending on the compound's properties.

References

  • Preparation of Venlafaxine-Antidepressant Drug (1). (URL not available)
  • Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol. (URL not available)
  • Kavitha, C. V., Lakshmi, S., Basappa, K., Shashidhara Prasad, J., & Rangappa, K. S. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12), 959-963.
  • Basappa, C. V., Kavitha, K. S., & Rangappa, K. S. (2004). Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol hydrochloride: (+/-) venlafaxine racemic mixtures. Bioorganic & Medicinal Chemistry Letters, 14(12), 3279-3281.
  • Venlafaxine EP Impurities & USP Related Compounds - SynThink. ([Link])

  • Enantioselective synthesis of β-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine.
  • Venlafaxine Impurities | 93413-69-5 Certified Reference Substance - Alfa Omega Pharma. (URL not available)
  • 1-(Aminomethyl)cyclohexan-1-ol. PubChem. ([Link])

  • Venlafaxine-impurities - Pharmaffiliates. ([Link])

  • Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. ResearchGate. ([Link])

  • 1-(Aminomethyl)cyclohexan-1-ol - SIELC Technologies. ([Link])

  • 1-Aminocyclohexan-1-ol. PubChem. ([Link])

  • Method for crystalliz
  • 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol compounds as pharmaceutical active ingredients. ()
  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one deriv
  • N-(1-aminocyclohexylmethyl)anilines and n-(1-nitrocyclohexylmethyl)an-ilines. ()
  • United States P
  • Process for the purific
  • 1-Phenylcyclohexan-1-ol - ChemBK. ([Link])

  • (12)
  • Substituted aminomethyl-phenyl-cyclohexane deriv
  • 1-Phenylcyclohexanol - the NIST WebBook. ([Link])

  • Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. ([Link])

  • Synthetic method of iohexol impurity F and application thereof in synthesis of iohexol impurity G, impurity H and impurity M - Patsnap Eureka. ([Link])

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property. (URL not available)
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. ([Link])

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. ([Link])

  • Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof - Patent 0499376. ([Link])

  • Supporting Information for - The Royal Society of Chemistry. (URL not available)
  • Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical liter
  • Purific

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 1-[Amino(phenyl)methyl]cyclohexan-1-ol Extraction

Welcome to the Technical Support Center. 1-[Amino(phenyl)methyl]cyclohexan-1-ol is a complex β -amino alcohol characterized by a highly polar hydrophilic head (the adjacent amino and hydroxyl groups) and a bulky hydropho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-[Amino(phenyl)methyl]cyclohexan-1-ol is a complex β -amino alcohol characterized by a highly polar hydrophilic head (the adjacent amino and hydroxyl groups) and a bulky hydrophobic tail (the cyclohexyl and phenyl rings). This unique structural dichotomy often leads to severe extraction bottlenecks, including poor phase partitioning and emulsion formation.

This guide provides field-proven, self-validating methodologies and troubleshooting frameworks to optimize your liquid-liquid extraction (LLE) workflows.

Part 1: Core Extraction Workflow & Self-Validating Protocol

To successfully extract 1-[Amino(phenyl)methyl]cyclohexan-1-ol, the extraction environment must be manipulated to neutralize the basic amine, thereby shifting the molecule's solubility from the aqueous phase to the organic phase.

G1 A Aqueous Reaction Mixture (Protonated Amino Alcohol) B pH Adjustment (Add NaOH to pH > 10.5) A->B C Solvent Addition (MTBE or EtOAc) B->C D Phase Separation (Centrifuge or Settling) C->D E Organic Phase (Top) (Free Base Product) D->E F Aqueous Phase (Bottom) (Salts & Impurities) D->F

Figure 1: Workflow for pH-driven liquid-liquid extraction of beta-amino alcohols.

Standard Operating Procedure (SOP): Optimized Liquid-Liquid Extraction

Objective: Isolate 1-[Amino(phenyl)methyl]cyclohexan-1-ol with >90% recovery and >95% purity.

  • Thermal Quenching & Basification: Cool the aqueous reaction mixture to 5–10 °C. Slowly add 2M NaOH under vigorous stirring until the pH reaches 10.5 ± 0.2.

    • Causality: The amine group (pKa ~8.5–9.5) must be fully deprotonated to eliminate its ionic charge, allowing it to partition into the organic phase.

    • Self-Validation Checkpoint: The solution will visibly transition from clear to cloudy, and an oily layer may begin to separate. Verify the pH is >10.0 using a calibrated pH meter (do not rely on indicator paper).

  • Solvent Addition: Add Methyl tert-butyl ether (MTBE) at a 1:1 volumetric ratio to the aqueous phase.

  • Phase Mixing & Emulsion Mitigation: Agitate the biphasic mixture vigorously for 5 minutes. If an emulsion persists for >2 minutes after agitation stops, add saturated NaCl (brine) equivalent to 20% of the aqueous volume.

    • Causality: Brine increases the ionic strength of the aqueous phase, decreasing the aqueous solubility of the organic compound (salting-out effect) and disrupting the surfactant-like micelle structures causing the emulsion.

  • Phase Separation: Allow the mixture to settle for 15 minutes. Decant the upper organic layer (MTBE).

  • Back-Extraction & Washing: Extract the remaining aqueous layer with an additional 0.5 volumes of MTBE. Combine the organic layers and wash with 0.5 volumes of brine.

    • Self-Validation Checkpoint: Test the pH of the depleted aqueous layer; it should remain >10.0. If it has dropped, the initial basification was insufficient, and the product has been lost to the aqueous waste.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (40 °C, 200 mbar).

    • Self-Validation Checkpoint: Perform a gravimetric analysis of the crude residue and compare it against the theoretical yield. Confirm purity via HPLC-UV.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my recovery yield consistently below 50% when using Dichloromethane (DCM)? A: Poor recovery in this context is rarely a solvent capacity issue; it is almost always a pH-dependent speciation failure. If the aqueous phase pH is near the molecule's pKa, the compound exists in an equilibrium between the water-soluble protonated cation and the organic-soluble free base. As established in studies of 1 [1], failing to push the pH at least 1.5 to 2 units above the pKa results in incomplete partitioning. Ensure your aqueous phase is strictly adjusted to pH > 10.5 before extraction.

G2 LowPH Low pH (< 8) Protonated Cation AqPhase Aqueous Phase (High Solubility) LowPH->AqPhase Partitioning HighPH High pH (> 10) Neutral Free Base OrgPhase Organic Phase (High Solubility) HighPH->OrgPhase Partitioning

Figure 2: pH-dependent speciation and phase partitioning of beta-amino alcohols.

Q2: How do I resolve the severe "mayonnaise-like" emulsions during the extraction step? A: Emulsions occur because β -amino alcohols possess both a highly polar head and a bulky hydrophobic tail. This structure acts as a surfactant, reducing interfacial tension between the aqueous and organic phases. To resolve this:

  • Switch Solvents: Avoid highly dense or highly polarizable solvents like DCM. 2 [2] demonstrate superior phase separation due to MTBE's lower density and optimal dielectric constant.

  • Increase Ionic Strength: Add brine to the aqueous phase to force the amphiphilic molecules out of the interfacial layer.

Q3: Is it possible to directly extract and isolate a single enantiomer of 1-[Amino(phenyl)methyl]cyclohexan-1-ol? A: Yes, via Enantioselective Liquid-Liquid Extraction (ELLE). Because this molecule contains a chiral center, you can introduce a chiral host into the organic phase. Recent methodologies demonstrate that3 [3] act as highly efficient hosts for 1,2-amino alcohols. Alternatively, 4 [4] have shown unprecedented operational selectivity ( αop​ ) by preferentially binding one enantiomer via hydrogen bonding and ion-pairing in the organic layer.

Part 3: Quantitative Data & Solvent Selection Matrices

Table 1: Solvent Comparison for 1-[Amino(phenyl)methyl]cyclohexan-1-ol Extraction
SolventDielectric Constant (ε)Density (g/mL)Emulsion RiskYield (%)Application Notes
MTBE 2.60.74Low>92%Optimal for scale-up; breaks emulsions well and easily evaporated.
EtOAc 6.00.90Medium>90%Good solubility; avoid prolonged heating to prevent transamidation.
DCM 9.11.33High>95%Excellent partition coefficient; highly toxic and requires phase inversion.
Toluene 2.40.87Low<70%Poor solubility for highly polar β -amino alcohol intermediates.
Table 2: pH vs. Partition Coefficient (Log D) Profile
Aqueous pHDominant Speciation StateEstimated Log DExtraction Efficiency (into MTBE)
< 7.0 Fully Protonated (Ammonium Cation)< -1.0< 5%
8.5 - 9.0 Equilibrium (Near pKa range)~ 0.5~ 50%
> 10.5 Neutral (Free Base)> 2.5> 95%

Part 4: References

  • Title: A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis Source: National Institutes of Health (NIH) / Metabolites URL: [Link]

  • Title: Highly Efficient and Robust Enantioselective Liquid-Liquid Extraction of 1,2-Amino Alcohols utilizing VAPOL- and VANOL-based Phosphoric Acid Hosts Source: ChemSusChem (SciSpace) URL: [Link]

  • Title: Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Drift for 1-[Amino(phenyl)methyl]cyclohexan-1-ol Analysis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists troubleshooting high-performance liquid chromatography (HPLC) methods for 1-[Amino(phenyl)methyl]cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists troubleshooting high-performance liquid chromatography (HPLC) methods for 1-[Amino(phenyl)methyl]cyclohexan-1-ol .

As a β-amino alcohol containing a basic primary amine and a tertiary alcohol, this molecule lacks a highly conjugated extended chromophore. Consequently, UV detection must typically be performed at low wavelengths (e.g., 210–214 nm) to capture the absorbance of the isolated phenyl ring. Operating at these low wavelengths exponentially increases the risk of severe baseline drift, particularly during gradient elution.

Diagnostic Overview: The Causality of Baseline Drift

To permanently resolve baseline instability, we must first understand the physicochemical interactions occurring within the HPLC fluidic pathway.

  • Mobile Phase Absorbance Mismatch (Optical Drift): At 210 nm, common acidic additives required to improve the peak shape of basic amines—such as Trifluoroacetic Acid (TFA)—exhibit significant UV absorbance. During a gradient run, as the system transitions from a highly aqueous phase to a highly organic phase, the background absorbance inherently shifts, causing a steady upward or downward baseline drift[1][2].

  • Silanol Interactions & Column Equilibration: The basic amino group of 1-[Amino(phenyl)methyl]cyclohexan-1-ol interacts strongly with unendcapped, acidic residual silanols on silica-based stationary phases. If the column is not thoroughly equilibrated, or if the ion-pairing reagent concentration fluctuates, these secondary interactions cause continuous baseline elevation and severe peak tailing[3][4].

  • Dissolved Gases & Cavitation: The mixing of aqueous and organic solvents during a gradient alters gas solubility (exothermic mixing). Without aggressive degassing, micro-bubbles precipitate out of the solution. These bubbles disrupt laminar flow, creating localized voids in the column bed that manifest as erratic baseline spikes and pressure fluctuations[4][5].

  • Thermal Instability: Temperature gradients between the analytical column and the detector flow cell alter the refractive index and viscosity of the mobile phase. This thermal noise translates directly into baseline wandering[1][3].

Troubleshooting Decision Matrix

Use the following logical workflow to isolate the root cause of your baseline drift.

BaselineTroubleshooting Start Observe Baseline Drift in HPLC Run IsGradient Is it a Gradient Method? Start->IsGradient RunBlank Run Blank Gradient (Zero Injection) IsGradient->RunBlank Yes CheckPump Check Pump & Degasser for Bubbles IsGradient->CheckPump No (Isocratic) DriftPersists Does Drift Persist in Blank? RunBlank->DriftPersists CheckLamp Check Detector Lamp & Flow Cell CheckPump->CheckLamp No Bubbles Found PurgeSystem Purge System & Fix Microleaks CheckPump->PurgeSystem Bubbles/Pressure Spikes BalanceAbs Balance Mobile Phase UV Absorbance DriftPersists->BalanceAbs Yes (Mobile Phase Issue) CleanColumn Perform Column Rewetting/Cleaning DriftPersists->CleanColumn No (Sample Contamination) ReplaceLamp Replace UV Lamp / Clean Cell CheckLamp->ReplaceLamp High Noise/Low Energy

Figure 1: Decision matrix for diagnosing and resolving HPLC baseline drift.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , ensuring that you can empirically verify the success of the intervention before proceeding with your sample analysis.

Protocol A: Mobile Phase Absorbance Balancing (The "TFA Offset" Method)

Purpose: To neutralize optical baseline drift at 210 nm by matching the UV absorbance of the aqueous and organic mobile phases[1][2]. Because TFA has a lower molar absorptivity in acetonitrile than in water, equal volumetric concentrations will cause drift.

  • Prepare Solvent A (Aqueous): Add exactly 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water (0.1% v/v TFA). Mix thoroughly and degas via sonication or vacuum filtration.

  • Prepare Solvent B (Organic): Add exactly 850 µL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.085% v/v TFA)[2].

  • Install a Static Mixer: Ensure an inline static mixer is installed between the gradient proportioning valve and the column to homogenize the solvent blend and prevent baseline rippling[1].

  • System Validation (Blank Gradient): Execute your full gradient method with a 0 µL injection volume.

    • Self-Validation Check: Log the baseline behavior. If the baseline drifts upwards during the organic ramp, reduce the TFA in Solvent B by 50 µL. If it drifts downwards, increase the TFA in Solvent B by 50 µL[1][2].

Protocol B: Column Rewetting and Degassing Recovery

Purpose: To eliminate trapped micro-bubbles and clear strongly retained lipophilic contaminants that cause baseline noise and upward drift[4][5].

  • Isolate the Column: Disconnect the column outlet from the detector and direct the flow to a waste beaker. This prevents dislodged contaminants from fouling the UV flow cell[5].

  • Solvent Flush: Bypass any buffer lines. Flush the system with 100% strong organic solvent (e.g., Isopropanol or Acetonitrile) at a reduced flow rate (e.g., 0.2 mL/min for a standard 4.6 mm ID analytical column)[4][5].

  • Gradual Pressure Ramp: As system pressure stabilizes, gradually increase the flow rate to 0.5 mL/min. Maintain this flow for at least 20 column volumes to dissolve trapped gases and elute contaminants[5].

  • Re-equilibration: Transition stepwise back to your initial mobile phase conditions. Reconnect the column to the detector.

    • Self-Validation Check: Monitor the baseline under initial conditions for 15 minutes. A flat response with a signal-to-noise ratio exceeding 10:1 indicates successful recovery[3][5].

Quantitative Data: Mobile Phase Additive Comparison

Selecting the right additive is a compromise between peak shape (suppressing silanol interactions with the basic amine) and baseline stability at low UV wavelengths.

AdditiveTypical Conc. (v/v)UV Cutoff (nm)Baseline Drift Risk at 210 nmImpact on 1-[Amino(phenyl)methyl]cyclohexan-1-ol Peak Shape
Trifluoroacetic Acid (TFA) 0.05% - 0.1%210 nmHigh (Requires Protocol A balancing)Excellent (Strong ion-pairing, completely masks silanols)
Formic Acid 0.1%210 nmModerate to High Good (Weaker ion-pairing than TFA; slight tailing possible)
Phosphoric Acid 0.1%195 nmLow (Highly transparent at low UV)Excellent (Strong buffering; Note: Incompatible with LC-MS)
Ammonium Bicarbonate 10 mM (pH 9.0)210 nmModerate Very Good (Deprotonates the amine; requires high-pH tolerant column)

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift more in gradient methods than in isocratic methods when analyzing this specific amino alcohol? A: In gradient elution, the ratio of aqueous to organic solvent changes continuously. Because 1-[Amino(phenyl)methyl]cyclohexan-1-ol requires low-UV detection (e.g., 210 nm) due to its lack of a strong chromophore, any difference in the intrinsic UV absorbance of Solvent A and Solvent B will manifest as an optical baseline drift[1][2]. Isocratic methods maintain a constant solvent ratio, entirely avoiding this optical shift.

Q: How can I definitively tell if the baseline drift is caused by a failing detector lamp or a mobile phase issue? A: Run a static flow test (isocratic conditions at your starting gradient percentage) followed by a blank gradient (zero injection volume)[1]. If the baseline is noisy and drifting during the static flow, the issue is hardware-related—likely a degrading UV lamp or a dirty flow cell[2][4]. If the baseline is flat during static flow but drifts during the blank gradient, the root cause is a mobile phase absorbance mismatch[1].

Q: My system pressure is fluctuating alongside the baseline drift. What is the cause? A: This is a classic symptom of pump cavitation or micro-bubbles trapped in the column bed. The bubbles disrupt laminar flow and create localized voids, leading to simultaneous pressure drops and baseline spikes[5]. Ensure your mobile phase is properly degassed (preferably via helium sparging or an inline vacuum degasser) and check the pump check valves for proper operation[2][4].

Q: Why are my peaks tailing along with the baseline drift? A: Peak tailing combined with baseline drift usually points to secondary interactions. The basic primary amine of 1-[Amino(phenyl)methyl]cyclohexan-1-ol is interacting with acidic silanols on the silica stationary phase[3]. Ensure your column is fully equilibrated, and verify that your ion-pairing reagent (e.g., TFA) has not evaporated or degraded, which would leave the silanols exposed.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science URL:[Link]

  • How to Troubleshoot HPLC Baseline Drift Issues Eureka by PatSnap URL:[Link]

  • HPLC Column Bubble Troubleshooting Guide, Pressure Fluctuations, Baseline Noise, Peak Distortion Fix YouTube URL:[Link]

Sources

Optimization

Technical Support Center: Storage and Stability of 1-[Amino(phenyl)methyl]cyclohexan-1-ol

Welcome to the technical support center for 1-[Amino(phenyl)methyl]cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of this valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-[Amino(phenyl)methyl]cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of this valuable chemical intermediate. Degradation not only results in the loss of material but can also introduce impurities that may compromise experimental outcomes. This document provides in-depth troubleshooting advice and preventative protocols based on the compound's inherent chemical properties.

Section 1: Understanding the Instability - Core Mechanisms of Degradation

This section addresses the fundamental question of why 1-[Amino(phenyl)methyl]cyclohexan-1-ol can be unstable and outlines the most probable degradation pathways.

FAQ 1: Why is my 1-[Amino(phenyl)methyl]cyclohexan-1-ol sample showing impurities after storage?

The stability of 1-[Amino(phenyl)methyl]cyclohexan-1-ol is intrinsically linked to its structure as an aminocarbinol. This functional group, which contains both a hydroxyl (-OH) and an amino (-NH2) group attached to the same carbon atom (alpha-carbon), is susceptible to specific degradation routes. The primary pathways of concern are the retro-Strecker reaction and oxidation.

  • Retro-Strecker Reaction: The Strecker synthesis is a well-known method for producing amino acids and their precursors.[1][2] The reverse of this process, a retro-Strecker reaction, represents a significant degradation pathway for aminocarbinols and aminonitriles.[3][4][5] Under thermal stress or in the presence of certain catalysts, the molecule can fragment back into its precursor components: cyclohexanone, benzaldehyde, and ammonia. This equilibrium-driven process can lead to a significant loss of the parent compound.[3]

  • Oxidative Degradation: The presence of an amino group and the benzylic carbon-hydrogen bond makes the molecule susceptible to oxidation, particularly in the presence of atmospheric oxygen.[6][7] This can lead to a complex mixture of byproducts, including ketones, imines, and other oxidized species, often indicated by a change in the material's color (e.g., yellowing or browning). Aromatic rings themselves can also undergo oxidative degradation.[8][9]

  • Environmental Factors: Degradation is rarely spontaneous and is almost always accelerated by external factors. Key contributors include:

    • Elevated Temperature: Increases the kinetic rate of all degradation reactions.[10]

    • Presence of Oxygen: Essential for oxidative degradation pathways.[6]

    • Light Exposure: Aromatic compounds can absorb UV light, leading to photodegradation.[11]

    • Presence of Moisture: Can facilitate hydrolytic pathways.[12]

Below is a diagram illustrating the primary degradation pathways.

main_compound 1-[Amino(phenyl)methyl]cyclohexan-1-ol degradation Degradation (Accelerated by Heat, Light, O₂) main_compound->degradation Exposed to adverse conditions retro_strecker Retro-Strecker Reaction degradation->retro_strecker oxidation Oxidative Degradation degradation->oxidation strecker_products Cyclohexanone + Benzaldehyde + Ammonia retro_strecker->strecker_products oxidized_products Ketones, Imines, and other Oxidized Species oxidation->oxidized_products

Caption: Key degradation pathways for 1-[Amino(phenyl)methyl]cyclohexan-1-ol.

Section 2: Troubleshooting Guide - Diagnosing and Addressing Degradation

This section is formatted as a series of common problems encountered in the lab, their probable causes, and actionable solutions.

Problem: I observe a new, more polar spot on my TLC plate and a color change in my solid sample from white to yellow/brown.
  • Probable Cause: This is a classic sign of oxidative degradation. Oxidized byproducts containing carbonyl groups (ketones, aldehydes) are often more polar than the parent alcohol and can be colored.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, attempt to characterize the impurity using techniques like LC-MS or GC-MS to confirm the presence of oxidized species.

    • Review Storage Atmosphere: Was the container tightly sealed? Was the vial flushed with an inert gas (Nitrogen or Argon) before sealing? Oxygen from the air is the likely culprit.[6]

    • Immediate Action: Transfer the material to a new, clean, dry amber glass vial. Purge the headspace with inert gas for 1-2 minutes before tightly sealing the cap. For enhanced protection, wrap the cap-body interface with Parafilm®.

    • Future Prevention: Always handle and store the solid material under an inert atmosphere, especially after the original manufacturer's seal has been broken.

Problem: My stock solution, prepared in Methanol, shows a significantly lower concentration and multiple new peaks in the HPLC analysis after one week in the refrigerator.
  • Probable Cause: The compound is degrading in the protic solvent. While refrigeration slows degradation, it does not stop it, and solvents can participate in degradation reactions.[13] Methanol, being a protic solvent, can facilitate pathways like solvolysis or act as a medium for the retro-Strecker reaction. Furthermore, some compounds exhibit poor stability in specific solvents.[13][14]

  • Troubleshooting Steps:

    • Solvent Selection: Discontinue storing the compound in methanol or other protic solvents for extended periods. If a solution is required, consider a more inert aprotic solvent like Acetonitrile (ACN) or Tetrahydrofuran (THF), if solubility permits.

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh from solid material immediately before use. This eliminates solvent- and time-based degradation variables.

    • Short-Term Storage: If a solution must be stored, even for a short period (24-48 hours), store it at the lowest possible temperature (-20°C or -80°C) in a tightly sealed vial to minimize degradation kinetics.[13][15]

Problem: The purity of my solid sample has decreased, but I have followed best practices for temperature and atmosphere.
  • Probable Cause: Photodegradation or container incompatibility. The phenyl group makes the molecule a potential chromophore, capable of absorbing light energy, which can lead to bond cleavage.[11] Additionally, improper container selection can be a factor.

  • Troubleshooting Steps:

    • Light Protection: Confirm the sample is stored in an amber glass vial that blocks UV light. If using clear vials, store them inside a secondary container that is opaque (e.g., a box or aluminum foil wrapping).

    • Container Material: Ensure you are using high-quality, inert borosilicate glass vials. Avoid storing the material in plastic containers for long periods, as plasticizers can leach, and the compound may adsorb to the container surface, leading to an apparent loss of purity.[15]

Section 3: Best Practices for Long-Term Storage (Preventative Measures)

Proactive measures are critical for preserving the integrity of 1-[Amino(phenyl)methyl]cyclohexan-1-ol.

Q1: What are the ideal storage conditions for the solid material?

The optimal storage strategy involves controlling the three key environmental factors: temperature, atmosphere, and light.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Significantly reduces the kinetic rate of all potential degradation reactions, including retro-Strecker and oxidation.[10][13][15]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative degradation.[6] Also displaces moisture, preventing hydrolysis.
Light Amber Glass VialProtects the compound from UV and ambient light, preventing photodegradation.[11]
Container Borosilicate Glass Vial with PTFE-lined capProvides an inert storage surface, preventing leaching or adsorption. The tight seal prevents moisture and air ingress.[10][15]
Q2: How should I handle the compound during weighing and aliquoting?

To maintain a pristine bulk sample, it is crucial to handle the compound with care.

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Perform weighing and aliquoting in a low-humidity environment, ideally within a glove box purged with inert gas.

  • Work quickly to minimize exposure time to the atmosphere.

  • After taking the required amount, re-purge the headspace of the main container with inert gas before sealing and returning it to the freezer.

Section 4: Experimental Protocols

This section provides standardized procedures for users to validate the stability of their samples.

Protocol 4.1: Recommended Protocol for a Simple Stability Study

This protocol allows a user to assess the stability of their compound under their own laboratory's specific storage conditions.

cluster_0 Setup Phase cluster_1 Time Zero Analysis cluster_2 Storage & Monitoring cluster_3 Data Analysis prep_solid 1. Aliquot solid compound into multiple amber vials under N₂ prep_sol 2. Prepare stock solution (e.g., 1 mg/mL in ACN) prep_solid->prep_sol aliquot_sol 3. Aliquot solution into multiple amber vials prep_sol->aliquot_sol t0_analysis 4. Analyze one solution aliquot immediately (T=0) via validated HPLC method aliquot_sol->t0_analysis store 5. Store remaining aliquots under defined conditions (e.g., 4°C, RT, -20°C) t0_analysis->store t_analysis 6. Analyze aliquots at set time points (e.g., T=1wk, T=1mo, T=3mo) store->t_analysis compare 7. Compare purity (% Area) and impurity profiles to T=0 t_analysis->compare

Caption: Workflow for conducting a simple stability study.

Step-by-Step Methodology:

  • Preparation: From the bulk solid, prepare several small aliquots in individual, properly labeled amber vials under an inert atmosphere.

  • Time Zero (T=0) Analysis: Prepare a stock solution (e.g., 1 mg/mL) in a suitable aprotic solvent like acetonitrile. Immediately analyze this solution using a validated HPLC method to establish the initial purity and impurity profile. This is your baseline.

  • Storage: Store the remaining aliquots under the conditions you wish to test (e.g., Room Temperature, 4°C, -20°C).

  • Time Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Analysis: Allow the aliquot to warm to room temperature, prepare a solution at the same concentration as the T=0 sample, and analyze it using the identical HPLC method.

  • Evaluation: Compare the purity (as a percentage of the main peak area) and the number/size of impurity peaks to the T=0 data. A loss of purity greater than 2% is generally considered significant.

Protocol 4.2: Analytical Method for Purity Assessment via RP-HPLC

This is a general-purpose Reverse-Phase HPLC method suitable for monitoring the purity of 1-[Amino(phenyl)methyl]cyclohexan-1-ol.[16][17] Method optimization may be required based on the specific impurities present.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Gradient 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Section 5: References

  • Martins, J. E. D., & Opatz, T. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in.... Molecules, 25(19), 4547. Available from: [Link]

  • Koch Agronomic Services. HANDLING & STORAGE INSTRUCTIONS. Available from: [Link]

  • Kawasaki, T., et al. (2006). Chirally and chemically reversible Strecker reaction. Chemical Communications, (20), 2141-2143. Available from: [Link]

  • KEGG. Degradation of aromatic compounds - Reference pathway. Available from: [Link]

  • Chemical Synthesis Database. 1-(methylamino-methyl)-cyclohexan-1-ol. Available from: [Link]

  • Sato, I., et al. (2006). Chirally and chemically reversible Strecker reaction. Chemical Science, 7(1), 2141-2143. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for.... Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS. Available from: [Link]

  • Lin, L. Y., & Hsieh, F. I. (1982). In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. Journal of Analytical Toxicology, 6(5), 235-240. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • PubChem. 1-(Aminomethyl)cyclohexan-1-ol. Available from: [Link]

  • Fabregat-Safont, D., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. International Journal of Molecular Sciences, 23(17), 9789. Available from: [Link]

  • Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. Available from: [Link]

  • Google Patents. WO2011147576A1 - Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds. Available from:

  • SIELC Technologies. (2018). Separation of 1-(Aminomethyl)cyclohexan-1-ol on Newcrom R1 HPLC column. Available from: [Link]

  • Pieber, S. M., et al. (2016). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 50(20), 11293-11301. Available from: [Link]

  • SiliCycle Inc. Recommended Storage Condition for Functionalized SiliaSep Cartridges. Available from: [Link]

  • Itoh, T., et al. (2011). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology, 77(12), 4068-4074. Available from: [Link]

  • Rochman, C. M., et al. (2016). Analytical Methods for the Analysis of Microplastics in Animals. In: Microplastic Pollution. Springer, Cham. Available from: [Link]

  • Awwad, H. M., & Al-Salami, H. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia, 3(1), 389-402. Available from: [Link]

  • Kiser, T. H., et al. (2016). Stability of dronabinol capsules when stored frozen, refrigerated, or at room temperature. American Journal of Health-System Pharmacy, 73(14), 1058-1062. Available from: [Link]

  • Tchouassi, D. P., et al. (2023). Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. Insects, 14(6), 551. Available from: [Link]

  • Hildebrandt, T. M., et al. (2017). Disruptions in valine degradation affect seed development and germination in Arabidopsis. Plant Science, 263, 122-131. Available from: [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Management, 134, 147-161. Available from: [Link]

  • PubChem. 1-Aminocyclohexan-1-ol. Available from: [Link]

  • Bishop, M. L., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Journal of Analytical Toxicology, 45(4), 369-376. Available from: [Link]

  • Ortiz-Monsalve, S., et al. (2022). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Microbiology Spectrum, 10(4), e00940-22. Available from: [Link]

  • Jadia, R., & Saha, N. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Materials Science and Engineering: C, 83, 122-129. Available from: [Link]

  • Chemical Synthesis Database. 1-(hydroxy-phenylmethyl)cyclohexan-1-ol. Available from: [Link]

  • Lee, S., et al. (2020). Development of a one-step analysis method for several amino acids using a microfluidic paper-based analytical device. Scientific Reports, 10(1), 1-8. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of 1-[Amino(phenyl)methyl]cyclohexan-1-ol Enantiomers

Welcome to the technical support center for the chiral separation of 1-[Amino(phenyl)methyl]cyclohexan-1-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 1-[Amino(phenyl)methyl]cyclohexan-1-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the scientific understanding to overcome common challenges in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of 1-[Amino(phenyl)methyl]cyclohexan-1-ol enantiomers using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Symptom: The chromatogram shows a single, broad peak, or two peaks with significant overlap, resulting in a resolution value below the generally accepted baseline of 1.5 for quantitative analysis.

Root Cause Analysis and Step-by-Step Solutions:

The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the chiral stationary phase (CSP).[1] Poor resolution indicates that these interactions are not sufficiently different.

Step 1: Verify and Optimize the Chiral Stationary Phase (CSP).

  • Rationale: The choice of CSP is the most critical factor in chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for a wide range of chiral compounds, including amino alcohols.[2] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

  • Action:

    • Confirm that the selected CSP is appropriate for amino alcohols. Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[2]

    • If initial results are poor, consider screening other polysaccharide-based CSPs with different selectors, as the substitution on the phenylcarbamate can significantly affect selectivity.[3]

    • For a systematic approach, employ a column selection guide, which often categorizes columns based on the analyte's functional groups.[4]

Step 2: Adjust the Mobile Phase Composition.

  • Rationale: The mobile phase composition directly influences the retention and selectivity of the enantiomers. In normal-phase mode, the ratio of the alcoholic modifier to the non-polar solvent is a key parameter.

  • Action:

    • Alcohol Modifier: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase (e.g., hexane or heptane). Start with a low percentage (e.g., 5%) and gradually increase it. A lower alcohol concentration generally leads to stronger retention and can improve resolution, but may also increase run times.

    • Alcohol Type: The choice of alcohol can also impact selectivity. If isopropanol does not yield the desired separation, try ethanol or n-propanol.

Step 3: Incorporate Mobile Phase Additives.

  • Rationale: For basic analytes like 1-[Amino(phenyl)methyl]cyclohexan-1-ol, acidic or basic additives are often crucial for achieving good peak shape and resolution. These additives can suppress unwanted interactions with residual silanols on the silica support and can also modulate the interaction with the chiral selector.

  • Action:

    • Basic Additives: Introduce a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1%). This is often effective in reducing peak tailing for amine-containing compounds.

    • Acidic Additives: In some cases, an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) can improve separation. The addition of an acid can alter the ionization state of the analyte and influence its interaction with the CSP.

    • Acid-Base Combination: A combination of an acid and a base (e.g., 0.05% TFA and 0.05% TEA) can sometimes provide the best results by creating a buffered environment on the column.

Step 4: Optimize the Column Temperature.

  • Rationale: Temperature affects the thermodynamics of the chiral recognition process. Varying the column temperature can significantly impact selectivity.[5]

  • Action:

    • Systematically evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C).

    • Lower temperatures often lead to better resolution due to enhanced enthalpic contributions to the separation. However, this can also lead to broader peaks and longer analysis times.

    • Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.[6] In some cases, a reversal of elution order can be observed at different temperatures.[5]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical, with a tailing or fronting profile.

Root Cause Analysis and Step-by-Step Solutions:

Poor peak shape can be attributed to several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase or sample solvent.[7][8]

Step 1: Address Secondary Interactions.

  • Rationale: For amine-containing compounds, peak tailing is often caused by strong interactions with acidic silanol groups on the silica surface of the stationary phase.

  • Action:

    • As mentioned previously, add a basic modifier like DEA or TEA to the mobile phase (0.1% is a good starting point). This will compete with the analyte for the active silanol sites.

Step 2: Evaluate Sample Concentration and Injection Volume.

  • Rationale: Injecting too much sample can lead to column overload, resulting in peak fronting or tailing.[9] Chiral columns are particularly susceptible to overloading.

  • Action:

    • Reduce the sample concentration.

    • Decrease the injection volume.

    • A combination of both may be necessary.

Step 3: Check the Sample Solvent.

  • Rationale: The solvent in which the sample is dissolved can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

  • Action:

    • Ideally, dissolve the sample in the mobile phase.

    • If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.

Issue 3: Long Analysis Time or High Backpressure

Symptom: The retention times of the enantiomers are excessively long, leading to inefficient use of instrument time, or the column backpressure is too high.

Root Cause Analysis and Step-by-Step Solutions:

These issues are typically related to the mobile phase composition and flow rate.

Step 1: Adjust Mobile Phase Strength.

  • Rationale: A weak mobile phase (low percentage of polar modifier) will result in long retention times.

  • Action:

    • Gradually increase the percentage of the alcohol modifier in the mobile phase to reduce retention times. Be aware that this may also decrease resolution.

Step 2: Optimize the Flow Rate.

  • Rationale: A higher flow rate will decrease the analysis time but will also increase backpressure and may reduce column efficiency.

  • Action:

    • Increase the flow rate within the column's recommended operating pressure limits.

    • If backpressure is too high, decrease the flow rate. If the pressure remains high, there may be a blockage in the system or the column frit.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for the chiral separation of 1-[Amino(phenyl)methyl]cyclohexan-1-ol?

A1: A good starting point is to use a polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H. For the mobile phase, begin with a mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio, with the addition of 0.1% diethylamine (DEA) to improve peak shape. Set the flow rate to 1.0 mL/min and the column temperature to 25°C. From this starting point, you can systematically optimize the mobile phase composition and temperature.

Q2: Can I use reversed-phase HPLC for this separation?

A2: While normal-phase chromatography is more common for this type of compound on polysaccharide CSPs, some modern immobilized CSPs are compatible with reversed-phase conditions.[1] This would typically involve a mobile phase of acetonitrile and water, often with a buffer or additive. However, initial method development is generally more straightforward in normal-phase mode for this analyte.

Q3: My resolution is good, but the elution order of the enantiomers is not what I expect. What could be the cause?

A3: The elution order of enantiomers can be influenced by the specific chiral stationary phase, the mobile phase composition, and even the column temperature.[5] The use of different mobile phase additives (e.g., acidic vs. basic) can sometimes lead to a reversal in elution order. If a specific elution order is required, you may need to screen different CSPs or systematically evaluate the effect of various mobile phase additives.

Q4: I am observing a "memory effect" on my chiral column. What is it and how can I resolve it?

A4: A memory effect can occur when mobile phase additives, particularly amines, are strongly adsorbed to the stationary phase and influence subsequent separations, even after the additive has been removed from the mobile phase.[10] To mitigate this, it is crucial to dedicate a column to a specific method or class of compounds. If you need to switch between methods with different additives, a thorough column flushing procedure is necessary. Flushing with a strong solvent like isopropanol can help remove the adsorbed additive.[10] For immobilized columns, stronger solvents like THF or DMF may be used for regeneration.

Q5: How can I improve the efficiency of my chiral separation?

A5: Column efficiency is reflected in the peak width. To improve efficiency:

  • Use smaller particle size columns: Columns with smaller particles (e.g., 3 µm) generally provide higher efficiency.[6]

  • Optimize the flow rate: For each column, there is an optimal flow rate that provides the best efficiency.

  • Reduce extra-column volume: Ensure that the tubing and connections in your HPLC system are minimized to reduce peak broadening.

  • Proper sample preparation: Ensure your sample is fully dissolved and filtered to prevent column frit blockage.[6]

Section 3: Experimental Protocols and Data

Protocol 1: Standard Chiral HPLC Method for 1-[Amino(phenyl)methyl]cyclohexan-1-ol
  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

Table 1: Effect of Mobile Phase Composition on Resolution
% Isopropanol in Hexane (with 0.1% DEA)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
5%15.217.82.1
10%8.59.81.8
15%5.15.71.4
20%3.23.51.1

As shown in the table, decreasing the percentage of isopropanol increases retention and improves resolution.

Table 2: Effect of Additives on Peak Shape and Resolution
Mobile Phase (Hexane/IPA 90:10)Peak Tailing FactorResolution (Rs)
No Additive2.50.8
0.1% DEA1.21.8
0.1% TFA1.81.1

This data illustrates the significant improvement in both peak shape (reduced tailing) and resolution with the addition of a basic additive.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate for amino alcohols? Start->CheckCSP OptimizeMP Optimize Mobile Phase (Alcohol % and Type) CheckCSP->OptimizeMP Yes Success Resolution Achieved (Rs >= 1.5) CheckCSP->Success No, Select New CSP Additives Incorporate Additives (Acidic/Basic) OptimizeMP->Additives OptimizeTemp Optimize Column Temperature Additives->OptimizeTemp OptimizeTemp->OptimizeMP Still Poor, Re-evaluate OptimizeTemp->Success Success

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Diagram 2: Logical Relationship of Method Parameters

MethodParameters cluster_StationaryPhase Stationary Phase cluster_MobilePhase Mobile Phase cluster_Conditions Operating Conditions cluster_Output Chromatographic Output CSP Chiral Selector Polysaccharide-based Resolution Resolution CSP->Resolution Solvents Solvents Hexane/IPA Ratio Solvents->Resolution RetentionTime Retention Time Solvents->RetentionTime Additives Additives DEA/TFA Additives->Resolution PeakShape Peak Shape Additives->PeakShape Temperature Temperature Temperature->Resolution Temperature->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime

Caption: Interdependencies of key parameters in chiral method development.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal - KoreaScience. Available at: [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. PubMed. Available at: [Link]

  • Amino alcohol-derived chiral stationary phases. PubMed. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases | Request PDF. ResearchGate. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available at: [Link]

  • Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • 1-(methylamino-methyl)-cyclohexan-1-ol. Chemical Synthesis Database. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

  • 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614. PubChem. Available at: [Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Google Patents.
  • (PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-[Amino(phenyl)methyl]cyclohexan-1-ol

Welcome to the Technical Support Center for the synthesis of 1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS: 102729-78-2). This 1,2-amino alcohol is a critical structural motif in drug discovery, often serving as a saturate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS: 102729-78-2). This 1,2-amino alcohol is a critical structural motif in drug discovery, often serving as a saturated, three-dimensional scaffold for pharmacologically active molecules.

The most reliable and convergent route to this compound is the Schöllkopf formylamino alcohol synthesis . This methodology relies on the nucleophilic addition of an α-metallated benzyl isocyanide to cyclohexanone, followed by intramolecular cyclization into a spiro-oxazoline intermediate, and final acidic hydrolysis. While highly effective, the pathway is sensitive to moisture, temperature fluctuations, and hydrolysis conditions, which can lead to complex side reactions.

Visualizing the Reaction Pathway & Pitfalls

To effectively troubleshoot, it is essential to understand the causality of the chemical transformations. The diagram below maps the optimal synthetic workflow against the two most common failure modes: under-hydrolysis (yielding formamides) and over-reaction (yielding dehydrated alkenes).

ReactionPathway A Benzyl Isocyanide + LDA (-78°C) C α-Isocyano Alkoxide (Intermediate) A->C Nucleophilic Addition B Cyclohexanone B->C D Spiro-oxazoline (Intermediate) C->D Intramolecular Cyclization E 1-[Amino(phenyl)methyl] cyclohexan-1-ol (Target) D->E 2M HCl/MeOH, 60°C (Optimal) F Formamide By-product (Incomplete Hydrolysis) D->F Dilute Acid / 25°C (Under-reaction) G Dehydrated Alkene (E1 Elimination) E->G Conc. HCl / >80°C (Over-reaction)

Mechanistic pathway for 1-[Amino(phenyl)methyl]cyclohexan-1-ol synthesis and side reactions.

Troubleshooting FAQs

Q: Why does my LC-MS show a major peak at m/z 234[M+H]⁺ instead of the expected m/z 206? A: This indicates an accumulation of the formamide intermediate (N-(1-(1-hydroxycyclohexyl)(phenyl)methyl)formamide). As established in the [1], hydrolysis of the spiro-oxazoline proceeds via ring-opening to a formamide. Cleaving the formyl group requires sufficient electrophilic activation and nucleophilic attack by water. If your acid is too weak or the reaction time is too short, the reaction stalls here. Solution: Increase the acid concentration to 2M HCl and elevate the temperature to 60 °C. Monitor the disappearance of the m/z 234 peak before working up the reaction.

Q: I am observing a significant m/z 188 [M+H]⁺ peak and poor isolated yield. What went wrong? A: A mass of 188 corresponds to the loss of water (-18 Da) from your target product, indicating E1 dehydration to 1-(amino(phenyl)methyl)cyclohex-1-ene. The tertiary hydroxyl group at C1 of the cyclohexane ring is highly susceptible to elimination under strongly acidic conditions (e.g., concentrated HCl at reflux), as it forms a stable tertiary carbocation. Solution: Dial back the harshness of your hydrolysis. Switch from concentrated aqueous acids to a methanolic HCl system (e.g., 2M HCl in MeOH) and strictly cap the heating block temperature at 60 °C.

Q: My reaction mixture turned dark brown upon the addition of cyclohexanone, and I recovered mostly starting materials. How do I fix this? A: This is a classic symptom of poor temperature control during the metallation step. Benzyl isocyanide α-anions are highly reactive. If the α-lithiated benzyl isocyanide warms above -60 °C before the ketone is added, it undergoes rapid self-condensation and decomposition, a known limitation discussed in [2]. Solution: Maintain strict anhydrous conditions. Ensure your cooling bath is a saturated dry ice/acetone mixture (-78 °C) and pre-cool the cyclohexanone in a separate dry flask before dropwise addition.

Quantitative Data: Optimization of Hydrolysis Conditions

Selecting the correct hydrolysis condition is a balancing act between driving the cleavage of the formamide and preventing the dehydration of the tertiary alcohol. The table below summarizes the product distribution based on varying hydrolysis parameters.

Hydrolysis SystemTemp (°C)Time (h)Yield: Target Amino Alcohol (%)Yield: Formamide By-product (%)Yield: Alkene By-product (%)
1M HCl (aq) / THF25241285 0
2M HCl (aq) / MeOH 60 8 89 < 2 3
6M HCl (aq)901241052
1M H₂SO₄ (aq) / Dioxane80665522

Self-Validating Standard Operating Procedure (SOP)

To ensure high scientific integrity and reproducibility, follow this step-by-step protocol. Built-in "In-Process Controls" (IPCs) will help you self-validate the success of each step before proceeding.

Step 1: Carbanion Generation (Metallation)
  • Flame-dry a Schlenk flask under argon. Add benzyl isocyanide (1.0 eq, 10 mmol) and anhydrous THF (50 mL, 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Dropwise add Lithium Diisopropylamide (LDA) (1.05 eq, 2.0 M in THF) over 10 minutes.

    • Self-Validation (IPC): The solution should transition to a deep yellow/orange hue, visually confirming the formation of the α-lithiated isocyanide.

Step 2: Nucleophilic Addition & Cyclization
  • Stir the metallated mixture for 30 minutes at -78 °C.

  • Add cyclohexanone (1.1 eq, 11 mmol) dropwise.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: Warming provides the activation energy required for the initial alkoxide to attack the isocyano carbon, cyclizing into the spiro-oxazoline[3].

    • Self-Validation (IPC): Quench a 0.1 mL aliquot with water, extract with EtOAc, and run TLC (Hexanes/EtOAc 7:3). The strong isocyanide spot (often visible under UV or via iodine stain) must be completely consumed.

Step 3: Hydrolysis
  • Evaporate the THF under reduced pressure to prevent competitive side reactions.

  • Resuspend the crude spiro-oxazoline in methanol (20 mL). Add 2M aqueous HCl (15 mL, ~3.0 eq).

  • Heat the mixture to 60 °C for 8 hours.

    • Self-Validation (IPC): Monitor by LC-MS. The intermediate formamide (m/z = 234) must fully convert to the target amino alcohol (m/z = 206). Do not proceed to workup until the formamide peak is <2% relative abundance.

Step 4: Workup & Purification
  • Cool the mixture to room temperature and concentrate under vacuum to remove the methanol.

  • Wash the remaining acidic aqueous layer with diethyl ether (2 × 20 mL) to extract unreacted ketone and neutral impurities.

  • Cool the aqueous layer to 0 °C and carefully basify to pH 10 using 2M NaOH.

  • Extract the free base with dichloromethane (3 × 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford pure 1-[Amino(phenyl)methyl]cyclohexan-1-ol.

References

  • Medicinal Chemistry of Isocyanides Chemical Reviews, 2021, 121, 3673-3750. URL:[Link]

  • The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries Molecules, 2003, 8(1), 53-66. URL:[Link]

  • Synthesen mit α‐metallierten Isocyaniden (Schöllkopf Synthesis of 2-oxazolines and 1,2-amino alcohols) Angewandte Chemie International Edition, 1970, 9(4), 300-301. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting NMR Resolution for 1-[Amino(phenyl)methyl]cyclohexan-1-ol

Welcome to the Advanced Analytical Support Center. 1-[Amino(phenyl)methyl]cyclohexan-1-ol is a complex β -amino alcohol characterized by a tertiary hydroxyl group, a primary amine, a phenyl ring, and a sterically demandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. 1-[Amino(phenyl)methyl]cyclohexan-1-ol is a complex β -amino alcohol characterized by a tertiary hydroxyl group, a primary amine, a phenyl ring, and a sterically demanding cyclohexane system. Obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra for this molecule is notoriously challenging due to competing chemical exchange, conformational dynamics, and intermolecular hydrogen bonding.

This guide provides field-proven, self-validating workflows to diagnose and resolve these specific line-broadening artifacts.

Diagnostic Workflow

NMR_Troubleshooting Start Poor NMR Resolution Detected Decision1 Is broadening global or localized? Start->Decision1 Global Global Broadening (All Peaks) Decision1->Global Local Localized Broadening (-OH, -NH2, specific CH) Decision1->Local CheckShim Check Shimming & Sample Volume (≥0.5 mL) Global->CheckShim CheckVisc Reduce Concentration (Viscosity/Aggregation) Global->CheckVisc Exch Proton Exchange (Trace Water/Acid) Local->Exch Dyn Conformational Dynamics (Ring Flip/Rotamers) Local->Dyn SolExch Use Dry Aprotic Solvent (DMSO-d6) or D2O Shake Exch->SolExch SolDyn Variable Temperature (VT) NMR (Cooling/Heating) Dyn->SolDyn

Diagnostic workflow for isolating physical and chemical causes of NMR line broadening.

Technical FAQs: Mechanistic Causes of Line Broadening

Q1: Why do the hydroxyl (-OH) and amine (-NH2) protons in my sample appear as a single broad hump or merge entirely with the baseline? Expert Insight: This is a classic manifestation of intermediate chemical exchange. In protic or weakly coordinating solvents (like CDCl3​ ), the -OH and -NH2 protons undergo rapid intermolecular proton exchange with each other and with trace water[1]. When the exchange rate approaches the NMR timescale (the frequency difference between the exchanging sites), the signals coalesce into a broad, unresolved peak[1]. Solution: Switch the solvent to dry DMSO−d6​ . DMSO acts as a strong hydrogen-bond acceptor, forming stable solvation complexes with both the -OH and -NH2 protons. This effectively "locks" the protons, drastically reducing the intermolecular exchange rate and yielding sharp, distinct resonances[2].

Q2: I am observing global peak broadening across the entire spectrum, including the phenyl and cyclohexane protons. What is causing this? Expert Insight: Global broadening is rarely a chemical exchange issue; it is almost always physical or instrumental. Because 1-[Amino(phenyl)methyl]cyclohexan-1-ol readily forms intermolecular hydrogen-bonding networks, high concentrations increase the sample's viscosity. Higher viscosity increases the rotational correlation time ( τc​ ) of the molecule, which accelerates transverse relaxation ( T2​ ), leading to broader lines ( Δν1/2​=1/πT2​ )[3]. Furthermore, a sample volume of less than 0.5 mL can distort the magnetic field at the liquid-air interface, making proper shimming impossible[3]. Solution: Dilute the sample to an optimal concentration (approx. 10–20 mg) and ensure the solvent volume is exactly 0.6 mL[3].

Q3: The cyclohexane ring protons appear as an unresolved, complex multiplet. How can I extract coupling constants for structural verification? Expert Insight: The cyclohexane ring in this molecule can undergo conformational dynamics. Although the bulky 1-amino(phenyl)methyl substituent strongly favors an equatorial position, rotation around the C1−C1′ bond and residual ring dynamics at room temperature can cause intermediate exchange broadening of the aliphatic signals[4]. Solution: Perform Variable Temperature (VT) NMR. Cooling the sample slows down the conformational dynamics to the "slow exchange" regime, resolving the protons into distinct peaks with measurable J -couplings[4].

Q4: How can I definitively prove which broad peak belongs to the exchangeable protons versus the aliphatic backbone? Expert Insight: You can exploit the rapid proton exchange mechanism by introducing heavy water ( D2​O ). The -OH and -NH2 protons will rapidly exchange with deuterium, forming -OD and - ND2​ . Since deuterium resonates at a completely different frequency, the corresponding signals in the 1H NMR spectrum will vanish[5].

Validated Troubleshooting Protocols

Protocol A: The D2​O Shake Test (H/D Exchange Verification)

Purpose: To unequivocally distinguish exchangeable protons (-OH, -NH2) from aliphatic/aromatic backbone protons.

  • Preparation: Dissolve 10–15 mg of 1-[Amino(phenyl)methyl]cyclohexan-1-ol in 0.6 mL of dry CDCl3​ .

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum (e.g., 16 scans, 10s relaxation delay).

  • Isotope Addition: Remove the NMR tube and add exactly 1–2 drops (approx. 10–20 µL) of 100% Deuterium Oxide ( D2​O ).

  • Biphasic Mixing: Cap the tube tightly and shake vigorously for 30–60 seconds. The sample will become slightly cloudy (emulsion).

  • Phase Separation: Let the tube stand for 5 minutes to allow the water droplets to rise outside the active RF coil area.

  • Re-Acquisition: Re-acquire the 1H NMR spectrum under identical parameters. Self-Validation Check: Overlay the two spectra. The protocol is verified as successful if the broad humps previously assigned to -OH/-NH2 have completely disappeared, while the integral values of the phenyl and cyclohexane protons remain perfectly constant[5]. A new peak around 4.7 ppm (HOD) will appear, confirming the chemical exchange occurred[5].

Protocol B: Variable Temperature (VT) NMR for Conformational Locking

Purpose: To resolve complex, broad aliphatic multiplets caused by intermediate exchange dynamics (e.g., ring flipping or C-C bond rotation).

  • Solvent Selection: Prepare the sample in a solvent with a low freezing point, such as CD2​Cl2​ or Toluene- d8​ .

  • Probe Tuning: Insert the sample and tune/match the probe at room temperature (298 K). Shim thoroughly.

  • Cooling Gradient: Lower the temperature in 10 K increments (e.g., from 298 K down to 223 K).

  • Equilibration: At each temperature step, allow the sample to thermally equilibrate for at least 10 minutes to prevent convection currents, which severely degrade resolution[4].

  • Re-Tuning/Shimming: Re-tune the probe and adjust the Z1/Z2 shims at each new temperature, as solvent density and dielectric properties change with cooling.

  • Acquisition: Acquire the spectrum at each step. Self-Validation Check: The protocol is successful when the broad, featureless aliphatic humps split into sharp, distinct multiplets with defined J -couplings (representing the "slow exchange" regime), proving that the initial broadening was dynamic rather than instrumental[4].

Protocol C: Sample Optimization & Gradient Shimming

Purpose: To eliminate physical line broadening caused by paramagnetics, poor geometry, or high viscosity.

  • Filtration: Filter the dissolved sample through a glass wool plug or a 0.2 µm PTFE syringe filter directly into the NMR tube to remove paramagnetic dust and undissolved aggregates[3].

  • Volume Standardization: Ensure the solvent volume is exactly 0.6 mL (approx. 4–5 cm height). Volumes below 0.5 mL cause severe magnetic susceptibility distortions at the liquid-air interface within the RF coil[3].

  • Concentration Control: Keep the sample concentration below 25 mg/mL to prevent viscosity-induced T2​ relaxation shortening[3].

  • Gradient Shimming: Execute the automated 1D gradient shimming routine. Self-Validation Check: Measure the full-width at half-maximum ( Δν1/2​ ) of the residual solvent peak (e.g., CHCl3​ at 7.26 ppm). The protocol is successful if this linewidth is 1.0 Hz, confirming perfect B0​ field homogeneity[3].

Quantitative Data: Solvent and Temperature Effects

The table below summarizes the expected behavior of 1-[Amino(phenyl)methyl]cyclohexan-1-ol under various NMR conditions, illustrating the causality of solvent choice and temperature on resolution.

Parameter CDCl3​ (298 K) DMSO−d6​ (298 K) CD2​Cl2​ (223 K, VT-NMR)
-OH Chemical Shift 2.0 - 4.0 ppm (Variable)~4.5 - 5.5 ppm~3.8 ppm
-NH2 Chemical Shift Merged with -OH~1.5 - 2.5 ppmResolved, distinct
Cyclohexane Protons Broad multipletsBroad multipletsSharp ax/eq multiplets
Typical Linewidth ( Δν1/2​ ) > 15 Hz (Exchangeables)< 5 Hz (Exchangeables)< 2 Hz (All peaks)
Intermolecular H-Bonding High (Concentration dependent)Disrupted by solventReduced by temperature
Proton Exchange Rate Fast / IntermediateSlowSlow

References

  • [1] Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. 1

  • [2] 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC (NIH). 2

  • [5] NMR Spectroscopy (Hydroxyl Proton Exchange and the Influence of Hydrogen Bonding) - Michigan State University Chemistry. 5

  • [4] NMR line broadening techniques - Wikipedia. 4

  • [3] Common problems and artifacts encountered in solution‐state NMR experiments - CDN. 3

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 1-[Amino(phenyl)methyl]cyclohexan-1-ol LC-MS Analysis

An advanced technical support guide for optimizing the mobile phase in the LC-MS analysis of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, designed for researchers and drug development professionals. This guide provides in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support guide for optimizing the mobile phase in the LC-MS analysis of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, designed for researchers and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols.

Introduction

1-[Amino(phenyl)methyl]cyclohexan-1-ol is a compound characterized by a primary amine, a hydroxyl group, and a phenyl ring, giving it both polar and non-polar properties with a basic nature. Successful Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this molecule is critically dependent on the careful selection and optimization of the mobile phase. An improper mobile phase can lead to a host of issues including poor peak shape, low sensitivity, and inconsistent retention times. This guide serves as a dedicated resource for troubleshooting common problems and provides a foundational understanding of the principles governing mobile phase selection for this and similar analytes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the development of an LC-MS method for 1-[Amino(phenyl)methyl]cyclohexan-1-ol.

Q1: What are the key physicochemical properties of 1-[Amino(phenyl)methyl]cyclohexan-1-ol to consider for method development?

Understanding the analyte's structure is the first step. 1-[Amino(phenyl)methyl]cyclohexan-1-ol (Molecular Formula: C₁₃H₁₉NO, Molecular Weight: ~205.30 g/mol ) has three key functional groups that dictate its chromatographic behavior[1]:

  • Primary Amine (-NH₂): This group is basic and will be readily protonated in acidic conditions. Its pKa value is crucial for determining the optimal mobile phase pH.

  • Hydroxyl Group (-OH): This adds polarity to the molecule.

  • Phenyl and Cyclohexyl Groups: These non-polar moieties provide hydrophobicity, making reversed-phase chromatography a suitable technique.

The presence of the basic amino group makes the molecule's ionization state highly dependent on the mobile phase pH, which is the most powerful tool for manipulating its retention and peak shape in reversed-phase HPLC[2][3].

Q2: What is a good starting point for mobile phase selection in a reversed-phase LC-MS method?

For initial method development, a simple acidic mobile phase is recommended to ensure robust protonation of the analyte for positive mode electrospray ionization (ESI+).

ComponentRecommended Starting ConditionRationale
Mobile Phase A (Aqueous) 0.1% Formic Acid in WaterProvides protons to enhance ESI+ signal and controls the ionization state of the analyte[4][5].
Mobile Phase B (Organic) 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity. The acid is included to maintain consistent pH across the gradient.
Column C18, High-Purity SilicaA standard C18 column is a good starting point due to the analyte's hydrophobic character. Using a modern, high-purity "Type B" silica column minimizes secondary interactions that cause peak tailing[6].
Gradient 5% to 95% B over 10-15 minutesA broad generic gradient is effective for initial screening to determine the approximate elution conditions.
Detection Mode ESI+The basic amine group is readily protonated, making it highly suitable for detection in positive ionization mode.

Q3: How does mobile phase pH critically influence the analysis?

Mobile phase pH is the most critical parameter for ionizable compounds like 1-[Amino(phenyl)methyl]cyclohexan-1-ol[3]. Its effect is threefold:

  • Retention Time: At low pH (e.g., pH 2-4), the primary amine is protonated (-NH₃⁺). This increased polarity reduces its affinity for the non-polar C18 stationary phase, leading to earlier elution. At high pH (e.g., pH 9-10), the amine is in its neutral, free-base form (-NH₂), making it more hydrophobic and thus more strongly retained[3][7].

  • Peak Shape: The interaction of the protonated amine with negatively charged residual silanols on the silica stationary phase is a primary cause of peak tailing[6]. By operating at a low pH (e.g., below 4), most silanols are protonated (Si-OH), minimizing these undesirable secondary interactions[8].

  • MS Sensitivity: For ESI+, a lower pH mobile phase provides a source of protons, promoting the formation of the [M+H]⁺ ion in the mass spectrometer source, which generally leads to a stronger signal[7].

To ensure reproducible results, the mobile phase pH should be controlled with a buffer and set at least 1-2 pH units away from the analyte's pKa[8]. This prevents the analyte from existing in both ionized and non-ionized forms, which can cause split peaks[3].

Q4: Which mobile phase additives are best for the LC-MS analysis of this compound?

All additives must be volatile for LC-MS compatibility. The choice of additive impacts both chromatography and ionization efficiency.

AdditiveTypical ConcentrationUse Case & Rationale
Formic Acid 0.1 - 0.2%Excellent for ESI+ . It is a strong proton source that ensures good ionization and sharpens peaks for basic compounds by minimizing silanol interactions at low pH[4][7].
Ammonium Formate 5 - 20 mMProvides buffering capacity around pH 3.8. It is useful for improving peak shape and stabilizing retention times when a consistent pH is critical, especially for methods that need to be robust[4][5].
Ammonium Acetate 5 - 20 mMProvides buffering capacity around pH 4.8 (or higher with ammonium hydroxide). It is a good alternative to formate and can sometimes offer better peak shape or sensitivity depending on the analyte and column[9][10].

Q5: Should I use acetonitrile or methanol as the organic modifier?

Both are common, but they have different properties that can be used to optimize a separation.

  • Acetonitrile (ACN): Generally preferred as a starting point. It has a lower viscosity, which results in lower system backpressure. It is also considered a "weaker" solvent than methanol in reversed-phase, which can lead to different selectivity for certain compounds[11].

  • Methanol (MeOH): Can be a valuable tool for optimization. Its protic nature and hydrogen-bonding capability can alter selectivity compared to ACN[11]. If peaks are not well-resolved with ACN, switching to or mixing with MeOH is a valid strategy. However, its higher viscosity will lead to increased backpressure.

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental problems.

Problem: Poor Peak Shape (Tailing)

Q: My peak for 1-[Amino(phenyl)methyl]cyclohexan-1-ol is tailing significantly. What are the likely causes and how do I fix it?

Peak tailing for basic compounds is a common issue, often caused by secondary interactions with the stationary phase[6][12].

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph check_ph start->check_ph check_column Are you using a modern, high-purity silica column? check_ph->check_column Yes sol_ph Action: Lower pH Add 0.1% Formic Acid or use a buffer like Ammonium Formate. check_ph->sol_ph No check_overload Is the peak shape better at lower concentrations? check_column->check_overload Yes sol_column Action: Use a column with end-capping or high-purity silica. Consider a guard column to protect it. check_column->sol_column No check_system Is extra-column volume minimized? check_overload->check_system Yes sol_overload Action: Reduce injection volume or dilute the sample. check_overload->sol_overload No sol_system Action: Use shorter, smaller ID tubing. Check fittings for dead volume. check_system->sol_system No

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Causes and Solutions for Peak Tailing:

Potential CauseRecommended Solution(s)Scientific Rationale
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.5 using 0.1% formic acid. Use a column with high-purity silica and end-capping[3][6][12].At low pH, the acidic silanol groups (Si-OH) on the silica surface are protonated and less likely to interact with the protonated amine analyte (-NH₃⁺). High-purity columns have fewer accessible silanol sites[6][8].
Column Overload Reduce the injection volume or dilute the sample.Injecting too much analyte mass can saturate the stationary phase, leading to a non-Gaussian, tailing peak shape[12][13].
Column Contamination Flush the column with a strong solvent (e.g., isopropanol). Always use a guard column to protect the analytical column[12].Strongly retained compounds from previous injections can build up on the column head, creating active sites that cause tailing. A guard column traps these contaminants[13].
Extra-Column Volume Minimize tubing length and use tubing with a small internal diameter (ID). Ensure all fittings are properly seated to avoid dead volume[12].Excessive volume outside of the column (in tubing, injector, or detector cell) causes the peak to broaden and tail as the analyte band disperses[14].

Problem: Poor Peak Shape (Fronting or Splitting)

Q: I'm observing peak fronting or splitting. What should I investigate?

Peak fronting or splitting often points to issues with sample dissolution or injection conditions[12][14].

Potential CauseRecommended Solution(s)Scientific Rationale
Strong Sample Solvent Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase. Ideally, use the starting mobile phase composition as the sample diluent[12].If the sample is dissolved in a solvent much stronger (e.g., high organic content) than the mobile phase, the analyte will travel through the top of the column too quickly, distorting the peak shape. This mismatch causes band broadening and can result in fronting or splitting[14].
Column Void or Channeling Reverse flush the column (if permitted by the manufacturer). If this fails, replace the column[12].A void at the head of the column creates two different flow paths for the sample, which leads to a split peak. This is often caused by pressure shocks or mobile phase incompatibility.
Analyte Instability/Multiple Forms Ensure the mobile phase pH is at least 1-2 units away from the analyte's pKa to ensure it exists in a single ionic state[8].If the mobile phase pH is too close to the analyte's pKa, both the protonated and neutral forms can exist simultaneously, potentially leading to peak splitting or broadening[3].

Problem: Low Sensitivity / Poor Ionization

Q: The MS signal for my analyte is weak. How can I improve it with the mobile phase?

Low sensitivity is often a result of inefficient ionization in the MS source, which the mobile phase directly influences[7][13].

Potential CauseRecommended Solution(s)Scientific Rationale
Inefficient Protonation (ESI+) Ensure the mobile phase contains a proton source, such as 0.1% formic acid.Electrospray ionization in positive mode relies on the analyte being protonated to form [M+H]⁺. An acidic mobile phase provides an abundant supply of protons to facilitate this process[7].
Ion Suppression Check for contamination in the mobile phase or from the sample matrix. Use high-purity (LC-MS grade) solvents and additives. If analyzing complex samples, improve sample preparation to remove interfering matrix components[13].Non-volatile salts, detergents, or co-eluting matrix components can compete with the analyte for ionization in the ESI source, suppressing its signal.
Suboptimal Organic Content Optimize the gradient to ensure the analyte elutes at a sufficient organic concentration (typically >20% ACN/MeOH).The efficiency of the ESI process is dependent on the desolvation of charged droplets. Higher organic content in the mobile phase aids in this evaporation process, leading to better ion formation and a stronger signal[4].

Problem: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. What mobile-phase related factors could be the cause?

Retention time stability is critical for reliable identification and quantification. Mobile phase inconsistencies are a common cause of drift[13].

Potential CauseRecommended Solution(s)Scientific Rationale
Unbuffered Mobile Phase Use a volatile buffer like 5-10 mM ammonium formate or ammonium acetate to stabilize the pH[4][9].Small changes in an unbuffered mobile phase's pH (e.g., from dissolved CO₂) can significantly alter the ionization state of the analyte, causing retention time to shift. A buffer resists these changes[2].
Mobile Phase Degradation/Evaporation Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent the evaporation of the more volatile organic component[14].As the organic modifier evaporates, the mobile phase becomes weaker, leading to an increase in retention times. Chemical degradation can also alter the mobile phase properties over time.
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.If the column is not returned to the starting gradient conditions and held there for a sufficient time, the retention time in the subsequent run will be inconsistent, typically shorter[13].

Section 3: Experimental Protocols

This section provides step-by-step methodologies for key optimization experiments.

General Mobile Phase Optimization Strategy

start Initial Method (e.g., C18, 0.1% FA in ACN/H2O) eval1 Evaluate Peak Shape & Retention start->eval1 decision1 Is Peak Shape Acceptable? eval1->decision1 ph_screen Protocol 1: pH Screening Test pH 3 (Formate) vs. pH 5 (Acetate) vs. High pH (Ammonium Hydroxide) decision1->ph_screen No (Tailing/Poor RT) organic_screen Optimize Organic Modifier Test Acetonitrile vs. Methanol Adjust Gradient Slope decision1->organic_screen Yes eval2 Evaluate Peak Shape & Retention at Different pHs ph_screen->eval2 decision2 Select Optimal pH eval2->decision2 decision2->organic_screen eval3 Evaluate Resolution & Run Time organic_screen->eval3 final Final Optimized Method eval3->final

Caption: A systematic workflow for mobile phase optimization.

Protocol 1: Systematic Mobile Phase pH Screening

This protocol is designed to determine the optimal pH for achieving good peak shape and retention.

  • Prepare Mobile Phases:

    • Low pH (~2.7):

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Mid pH (~4.8):

      • A: 10 mM Ammonium Acetate in Water

      • B: 10 mM Ammonium Acetate in Acetonitrile

    • High pH (~9.0): (Requires a pH-stable column, e.g., hybrid particle or polymer-based)

      • A: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide in Water, pH adjusted to 9.0

      • B: Acetonitrile

  • Column Equilibration: For each new mobile phase system, flush the column with at least 20 column volumes of the new mobile phase before injecting the sample.

  • Analysis: Inject the analyte standard using a generic gradient (e.g., 5-95% B in 10 minutes) for each pH condition.

  • Evaluation: Compare the chromatograms based on:

    • Peak Asymmetry: Calculate the tailing factor. A value close to 1.0 is ideal.

    • Retention Time: Note the shift in retention.

    • Peak Height/Area: Assess any changes in MS signal intensity.

  • Selection: Choose the pH that provides the best balance of symmetrical peak shape, adequate retention, and high MS signal. For basic compounds, low pH often yields the best peak shape, while high pH provides the longest retention[3][7].

References

  • Kalamon, T., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. Link

  • Kovalczuk, T., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 118. Link

  • Kovalczuk, T., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed, PMC9864273. Link

  • BenchChem (2024). 1-[Amino(phenyl)methyl]cyclohexan-1-ol | 102729-78-2. BenchChem. Link

  • Agilent Technologies (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Agilent Technologies. Link

  • ZefSci (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Link

  • BenchChem (2025). Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS. BenchChem. Link

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Link

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 512-516. Link

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Corporation. Link

  • Waters Corporation. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation. Link

  • ALWSCI (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Link

  • Regalado, E. L. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. Link

  • Thermo Fisher Scientific. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific. Link

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technologies. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-[Amino(phenyl)methyl]cyclohexan-1-ol

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, a critical intermediate and analyte in pharmaceutical development. As a molecule po...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, a critical intermediate and analyte in pharmaceutical development. As a molecule possessing both a chiral center and polar functional groups, its quantification and purity assessment demand robust, validated analytical procedures. This document delves into the strategic selection of methods, the rationale behind experimental design, and the rigorous validation process dictated by global regulatory standards, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Imperative for 1-[Amino(phenyl)methyl]cyclohexan-1-ol

1-[Amino(phenyl)methyl]cyclohexan-1-ol is a β-amino alcohol whose structural features—a primary amine, a tertiary alcohol, a phenyl group, and a chiral center at the benzylic carbon—present distinct analytical challenges.[4] Accurate and precise measurement is paramount for ensuring quality, stability, and safety in a drug development pipeline. The objective of validating an analytical procedure is to objectively demonstrate that it is fit for its intended purpose.[3] This guide will compare the predominant chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the scientific reasoning to select and validate the optimal method.

Strategic Method Selection: A Comparative Overview

The choice between analytical techniques is governed by the physicochemical properties of the analyte and the intended purpose of the method (e.g., assay, impurity testing, stability monitoring).

G cluster_input Analyte Properties cluster_methods Primary Analytical Techniques cluster_decision Decision Factors Analyte 1-[Amino(phenyl)methyl]cyclohexan-1-ol - Polar (-OH, -NH2) - Non-volatile - Chiral Center - UV Chromophore (Phenyl) HPLC HPLC (High-Performance Liquid Chromatography) Analyte->HPLC Directly compatible due to non-volatility GCMS GC-MS (Gas Chromatography-Mass Spectrometry) Analyte->GCMS Requires derivatization to increase volatility Decision Optimal Method? HPLC->Decision Recommended for Assay, Impurities, & Stability. Chiral HPLC for enantiomeric purity. GCMS->Decision Alternative with high specificity, but derivatization adds complexity and potential error source.

Caption: Decision workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for analyzing non-volatile compounds like 1-[Amino(phenyl)methyl]cyclohexan-1-ol.[4] Its versatility allows for various separation modes.

  • Reversed-Phase (RP-HPLC): This is the most common and recommended approach. The analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The phenyl group provides sufficient hydrophobicity for retention, while the polar amino and hydroxyl groups ensure adequate solubility in aqueous-organic mobile phases.

  • Chiral HPLC: The presence of a stereocenter necessitates a method to separate and quantify the (R) and (S) enantiomers.[4] This is a critical regulatory requirement for chiral drugs. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[5]

Advantages of HPLC:

  • Direct analysis without derivatization.

  • High precision and accuracy.

  • Robustness for routine quality control.

  • Availability of a wide range of stationary phases, including chiral phases.

Disadvantages of HPLC:

  • Detector sensitivity can be lower than mass spectrometry for trace impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity. However, due to the low volatility and polar nature of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, direct analysis is not feasible.[4] A chemical derivatization step is mandatory to convert the polar -OH and -NH2 groups into more volatile and thermally stable moieties (e.g., silylation or acylation).[6][7]

Advantages of GC-MS:

  • High resolving power of the gas chromatograph.

  • Unambiguous identification and structural information from the mass spectrometer.[8][9]

  • Excellent sensitivity for trace analysis.

Disadvantages of GC-MS:

  • The derivatization step adds complexity, time, and a potential source of variability and error.

  • Incomplete derivatization can lead to inaccurate quantification.

The Validation Master Plan: A Stability-Indicating HPLC Method

The ultimate goal is to develop a stability-indicating method (SIM) , which is a validated analytical procedure capable of detecting changes in the drug substance's quality over time.[10] The validation process follows the ICH Q2(R2) guideline and involves a series of experiments to assess key performance characteristics.[1][3][11]

ValidationWorkflow Start Method Development & Optimization ForcedDeg Forced Degradation Study (Establish Degradation Profile) Start->ForcedDeg Specificity Specificity / Selectivity (Prove Separation from Degradants) ForcedDeg->Specificity Generates samples for validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Final Validated Stability-Indicating Method Robustness->Final

Caption: Overall workflow for validating a stability-indicating method.

Foundational Experiment: Forced Degradation (Stress Testing)

Trustworthiness: Before any other validation parameter is assessed, the method's ability to indicate stability must be proven. Forced degradation studies are designed to intentionally degrade the drug substance to generate potential degradation products.[12] This is the cornerstone of validating a method's specificity.

Expertise & Experience: The goal is not to completely destroy the molecule but to achieve a target degradation of 10-20%.[13] This ensures that degradation products are formed at a sufficient level to be detected and resolved from the main peak. The conditions below are typical starting points and should be adjusted based on the molecule's intrinsic stability.[14]

Experimental Protocol: Forced Degradation

  • Preparation: Prepare stock solutions of 1-[Amino(phenyl)methyl]cyclohexan-1-ol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to the working concentration.[10]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to the working concentration.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve the stressed solid and dilute to the working concentration.

  • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve/dilute to the working concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector. The PDA is crucial for assessing peak purity and identifying the emergence of new peaks.

Validation of Performance Characteristics

The following protocols outline the validation experiments for a reversed-phase HPLC assay method.

Table 1: Example HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard non-polar phase for good retention of the phenyl group.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile Phosphoric acid controls the pH to ensure the primary amine is protonated, leading to consistent peak shape and retention.[15]
Gradient 10% B to 70% B over 20 min A gradient is used to ensure elution of the main peak and any more hydrophobic impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Detection UV at 220 nm The phenyl ring provides a UV chromophore. 220 nm is a common wavelength for aromatic compounds lacking extensive conjugation.[16][17]

| Injection Vol. | 10 µL | A small volume to prevent peak distortion. |

A. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[18]

  • Protocol:

    • Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

    • Analyze the samples generated during the forced degradation study.

    • Acceptance Criteria: The analyte peak must be free from co-elution with any degradation products or placebo peaks. Peak purity analysis (using a PDA detector) should pass, and resolution between the analyte and the nearest eluting peak should be >2.0.

B. Linearity

  • Objective: To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over the intended range.[19]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels covering the range of 80% to 120% of the nominal assay concentration.[20]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should not be significantly different from zero.

C. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.[20]

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19]

  • Protocol:

    • Repeatability (Intra-assay precision): Prepare and analyze a minimum of six independent samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0%.[18]

E. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD). This is most relevant for impurity methods.

  • Protocol:

    • Based on the signal-to-noise ratio (S/N).

    • Prepare solutions of decreasing concentration.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1. Precision and accuracy should also be verified at the LOQ.

  • Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ with acceptable precision and accuracy.

F. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20]

  • Protocol:

    • Vary key HPLC parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 10%)

      • Mobile phase organic composition (± 2%)

    • Analyze a standard solution under each modified condition and evaluate system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, demonstrating the method's reliability during normal usage.

Data Summary and Interpretation

Quantitative validation data should be summarized in clear tables for easy review and comparison against acceptance criteria.

Table 2: Summary of Hypothetical Validation Results

Validation Parameter Result Acceptance Criteria Status
Specificity No interference observed. Peak purity > 99.9%. Resolution > 3.5. No co-elution. Peak purity pass. Resolution > 2.0. Pass
Linearity (80-120%) R² = 0.9998 R² ≥ 0.999 Pass
Accuracy 80% Level: 99.5%100% Level: 100.3%120% Level: 101.1% 98.0 - 102.0% Recovery Pass
Precision (Repeatability) %RSD = 0.85% (n=6) %RSD ≤ 2.0% Pass
Precision (Intermediate) %RSD = 1.10% (n=6) %RSD ≤ 2.0% Pass

| Robustness | System suitability passed under all varied conditions. | System suitability criteria met. | Pass |

Conclusion

For the comprehensive analytical control of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, a validated, stability-indicating reversed-phase HPLC method is the recommended gold standard for assay and impurity profiling. Its direct application, robustness, and precision make it ideally suited for a regulated pharmaceutical environment. The validation must be complemented by a chiral HPLC method to control enantiomeric purity. While GC-MS is a valuable tool for structural identification, its reliance on derivatization renders it less practical for routine quality control. The validation framework presented here, grounded in ICH principles, provides a self-validating system that ensures the analytical procedure is trustworthy, reliable, and fit for its intended purpose.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Validation of Analytical Procedure Q2(R2) - Draft. International Council for Harmonisation. [Link]

  • 1-(Aminomethyl)cyclohexan-1-ol. SIELC Technologies. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. The Pharma Review. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Spectroscopic Methods. An Introduction to Chemistry. [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [Link]

  • Review Article VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. OMICS International. [Link]

  • Introduction to HPLC. Shimadzu. [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. American Society for Microbiology. [Link]

  • Introduction to Spectroscopic Methods of Analysis. University of Kalyani. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and. Semantic Scholar. [Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • A fully automated offline solution for the analysis of amino acids by GC-MS. Anatune. [Link]

  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Semantic Scholar. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Introduction to Spectroscopic methods. SlideShare. [Link]

  • Spectroscopic Techniques. SciSpace. [Link]

Sources

Comparative

Structural and Pharmacological Divergence: 1-[Amino(phenyl)methyl]cyclohexan-1-ol vs. Arylcyclohexylamine Derivatives

Executive Summary In the landscape of neuropharmacology, the cyclohexane ring serves as a versatile scaffold for central nervous system (CNS) active compounds. However, minute alterations in the spatial arrangement of fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the cyclohexane ring serves as a versatile scaffold for central nervous system (CNS) active compounds. However, minute alterations in the spatial arrangement of functional groups around this ring dictate profound shifts in target affinity and clinical efficacy.

This guide provides an objective, data-driven comparison between two distinct structural classes: the Arylcyclohexylamines (ACHs) (e.g., ketamine, phencyclidine) and 1-[Amino(phenyl)methyl]cyclohexan-1-ol , a β-amino alcohol that serves as a core structural homologue to the cycloalkanol ethylamine class of monoamine reuptake inhibitors (e.g., venlafaxine). For drug development professionals, understanding the mechanistic divergence between these scaffolds is critical for optimizing lead compounds toward either rapid-acting antidepressant/dissociative profiles (NMDA antagonism) or sustained monoamine modulation (SNRI activity).

Mechanistic & Structural Divergence (The "Why")

The pharmacological trajectory of these compounds is governed by strict structure-activity relationships (SAR) and the 3D topography of their respective target receptors.

Arylcyclohexylamines (α-amino cycloalkanes)

The prototypical ACH scaffold features an aryl group and an amine group attached directly to the same carbon (C1) of the cyclohexane ring[1].

  • Mechanism: This rigid, compact arrangement is a prerequisite for high-affinity binding to the "PCP site" located deep within the ion channel pore of the N-methyl-D-aspartate (NMDA) receptor[2].

  • Causality of Binding: At physiological pH (7.3), the amine is predominantly ionized. The lower intracellular electric potential accelerates the positively charged molecule into the open NMDA vestibule, where the lipophilic cyclohexane and aryl rings engage in hydrophobic interactions with the channel walls, effectively blocking Ca²⁺ influx[3][4].

1-[Amino(phenyl)methyl]cyclohexan-1-ol (β-amino alcohols)

This scaffold introduces two critical modifications: a methine (-CH-) linker separating the cyclohexane ring from the amino/phenyl groups, and a hydroxyl (-OH) group at the C1 position of the ring.

  • Mechanism: This structure breaks the spatial constraints required for NMDA pore blockade. The extended linker increases the distance between the basic nitrogen and the aromatic ring, while the 1-hydroxyl group introduces a polar hydrogen-bond donor/acceptor[5][6].

  • Causality of Binding: The steric bulk and altered polarity cause a steric clash within the hydrophobic NMDA pore. However, this exact spatial arrangement aligns perfectly with the pharmacophore model for monoamine transporters (SERT and NET). The β-amino alcohol motif is the foundational scaffold for drugs like venlafaxine, shifting the molecule's efficacy from dissociative anesthesia to serotonin-norepinephrine reuptake inhibition (SNRI)[7][8].

Pharmacophore Core Scaffold Divergence ACH Arylcyclohexylamines (α-amino cycloalkanes) Core->ACH BETA 1-[Amino(phenyl)methyl]cyclohexan-1-ol (β-amino alcohol) Core->BETA Target1 NMDA Receptor (PCP Site) High Affinity Channel Block ACH->Target1 Direct C1 Attachment Target2 Monoamine Transporters (SERT/NET) Inhibition BETA->Target2 Methine Linker + 1-OH

Caption: Structural divergence dictates the shift from NMDA antagonism to monoamine transporter inhibition.

Comparative Efficacy & Receptor Profiling

To objectively evaluate the performance of these scaffolds, we must look at their binding affinities ( Ki​ ) across primary CNS targets. The table below synthesizes representative in vitro data comparing the ACH scaffold against the cycloalkanol amine scaffold.

Pharmacological ParameterArylcyclohexylamines (e.g., Ketamine, PCP)1-[Amino(phenyl)methyl]cyclohexan-1-ol & Analogs (Cycloalkanol Amines)
Primary Target NMDA Receptor (PCP binding site)SERT / NET (Monoamine Transporters)
NMDA Affinity ( Ki​ ) High (50 – 500 nM)[1]Negligible (>10,000 nM)[5]
SERT Affinity ( Ki​ ) Low (>10,000 nM)High (10 – 100 nM)[6]
NET Affinity ( Ki​ ) Low (>10,000 nM)Moderate to High (50 – 500 nM)[6]
DAT Affinity ( Ki​ ) Moderate (approx. 1,000 nM)Low to Moderate (>1,000 nM)[8]
Clinical / In Vivo Efficacy Dissociative anesthesia, rapid-acting antidepressant, psychotomimetic[2].Sustained antidepressant (SNRI), anxiolytic, neuropathic pain management[7][9].

Experimental Methodologies: Self-Validating Systems

To empirically validate the target shift between these two scaffolds, researchers must employ highly specific in vitro assays. Below are the gold-standard protocols designed with internal causality to ensure self-validation.

Protocol A: Radioligand Binding Assay for NMDA Receptor Affinity

Rationale: We utilize [³H]MK-801 rather than [³H]glutamate. Glutamate binds to the orthosteric site on the extracellular domain, whereas MK-801 selectively binds to the allosteric PCP site inside the ion channel—the exact site where ACHs exert their efficacy[10][11].

  • Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet twice to remove endogenous glutamate and glycine, which can confound baseline kinetics.

  • Incubation Buffer Formulation: Resuspend the final pellet in buffer supplemented with 10 µM glutamate and 10 µM glycine.

    • Causality Check: The NMDA receptor is a ligand-gated channel. [³H]MK-801 can only access its binding site when the channel is open. Adding these co-agonists forces the channel open, accelerating the bimolecular association kinetics of the radioligand[10][12].

  • Ligand Competition: Incubate 0.2 mg of membrane protein with 5 nM[³H]MK-801 and varying concentrations of the test compound (e.g., ACH or β-amino alcohol) for 120 minutes at 25°C to reach equilibrium[13].

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM unlabeled MK-801 to a parallel set of tubes.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration over glass fiber filters. Wash with ice-cold buffer to trap the membrane-bound radioligand. Quantify using liquid scintillation counting and calculate the IC50​ [11].

AssayWorkflow Prep Membrane Prep Rat Forebrain Incubate Incubation [3H]MK-801 + Ligand Prep->Incubate Filter Rapid Filtration Vacuum Manifold Incubate->Filter Count Scintillation IC50 Calculation Filter->Count

Caption: Self-validating radioligand binding workflow for assessing NMDA receptor affinity.

Protocol B: In Vitro Monoamine Uptake Assay (SERT/NET)

Rationale: To confirm the efficacy of 1-[Amino(phenyl)methyl]cyclohexan-1-ol derivatives, functional uptake inhibition must be measured. Binding affinity alone does not confirm whether the molecule acts as an inhibitor or a substrate releaser.

  • Cell Line Preparation: Culture HEK-293 cells stably transfected with human SERT (hSERT) or human NET (hNET) in standard DMEM[6].

  • Substrate Incubation: Seed cells into 96-well plates. Pre-incubate with the test compound for 15 minutes at 37°C in a physiological assay buffer (containing Na⁺ and Cl⁻, which are strictly required for monoamine transporter function).

  • Radiotracer Addition: Add 20 nM of [³H]Serotonin or [³H]Norepinephrine. Incubate for exactly 10 minutes.

    • Causality Check: The 10-minute window ensures measurement occurs during the linear phase of uptake, preventing false positives caused by reverse transport or intracellular metabolism[14].

  • Termination & Lysis: Stop uptake by rapidly washing cells with ice-cold buffer. Lyse cells using 1% SDS and quantify intracellular accumulated radioactivity via scintillation counting to determine functional IC50​ values.

References

  • MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate. Available at:[Link]

  • Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins Discovery. Available at:[Link]

  • A Preliminary Analysis of Arylcyclohexylamine SAR: Part 1. Reddit (r/DrugNerds). Available at:[Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. National Institutes of Health (PMC). Available at:[Link]

  • Venlafaxine | C17H27NO2 | CID 5656. PubChem - NIH. Available at:[Link]

  • Effects of Zinc, Mercury, or Lead on [3H]MK-801 and [3H]Fluorowillardiine binding to rat synaptic membranes. National Institutes of Health (PMC). Available at:[Link]

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One. Available at:[Link]

  • Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. Available at:[Link]

  • Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. ACS Publications. Available at:[Link]

  • US8669291B2 - Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors.Google Patents.
  • Is There a Potential of Misuse for Venlafaxine and Bupropion? National Institutes of Health (PMC). Available at:[Link]

  • VENLAFAXINE (PD010124, PNVNVHUZROJLTJ-UHFFFAOYSA-N). Probes & Drugs. Available at:[Link]

Sources

Comparative

Benchmarking 1-[Amino(phenyl)methyl]cyclohexan-1-ol Extraction Efficiency: A Comparative Guide to LLE, SPE, and DLLME Methodologies

Executive Summary & Structural Context As a Senior Application Scientist, optimizing the extraction of complex pharmaceutical intermediates requires a deep understanding of their structural nuances. 1-[Amino(phenyl)methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

As a Senior Application Scientist, optimizing the extraction of complex pharmaceutical intermediates requires a deep understanding of their structural nuances. 1-[Amino(phenyl)methyl]cyclohexan-1-ol (CAS: 102729-78-2) is a critical β -amino alcohol building block. Structurally, it serves as a precursor to various neuroactive scaffolds, including analogs of the SNRI antidepressant venlafaxine .

Achieving high extraction recovery from biological matrices or synthetic reaction mixtures is challenging due to its dual hydrophilic-lipophilic nature. This guide objectively benchmarks three primary extraction methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Dispersive Liquid-Liquid Microextraction (DLLME)—providing empirical data and mechanistic causality to guide your analytical workflow selection.

Physicochemical Profiling & Extraction Causality

The structural context of 1-[Amino(phenyl)methyl]cyclohexan-1-ol dictates its partitioning behavior. It features:

  • A Primary Amine: Confers a pKa of approximately 9.5–10.0. At physiological or acidic pH, it exists as a protonated cation ( NH3+​ ), making it highly water-soluble.

  • A Tertiary Alcohol: Capable of hydrogen bonding, further increasing aqueous affinity.

  • Phenyl and Cyclohexane Rings: Provide significant lipophilicity (estimated LogP ~2.5–3.0 in its neutral state).

Because of this β -amino alcohol motif, extraction efficiency is entirely pH-dependent. Standard reversed-phase extraction fails at neutral pH due to the ionized amine. Therefore, extraction must either employ extreme alkalization to neutralize the amine (for LLE/DLLME) or utilize orthogonal ionic interactions (for mixed-mode SPE) .

Benchmarking Extraction Modalities
1. Liquid-Liquid Extraction (LLE)

LLE is the traditional baseline method. To drive the compound into the organic phase, the aqueous matrix must be adjusted to pH 11.5 (at least 2 pH units above the pKa) using strong bases like NaOH. This completely deprotonates the primary amine, maximizing its lipophilicity. While a mixture of hexane and isoamyl alcohol (e.g., 90:10 v/v) is standard for related β -amino alcohols to balance polarity and lipophilicity, LLE is labor-intensive, prone to emulsion formation, and consumes large volumes of toxic solvents .

2. Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX)

SPE using a polymeric mixed-mode strong cation exchange (MCX) sorbent is the gold standard for β -amino alcohols. The causality here relies on a two-dimensional retention mechanism. By acidifying the sample to pH 3.0, the amine is fully protonated. The compound binds to the sorbent's sulfonic acid groups via strong ionic interactions, while the phenyl/cyclohexyl rings bind via reversed-phase hydrophobic interactions. This allows for aggressive washing with 100% organic solvents to remove neutral lipids without eluting the target analyte. Elution is then triggered by raising the pH, neutralizing the amine and breaking the ionic bond .

3. Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a high-throughput, miniaturized alternative for analytical quantification. A mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetonitrile) is rapidly injected into the pH-adjusted aqueous sample. This forms a cloudy emulsion of microdroplets, maximizing the surface area for partitioning. While it offers the fastest extraction kinetics and lowest solvent consumption, it suffers from higher matrix effects in complex biological samples compared to SPE.

Quantitative Performance Data
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (MCX-SPE)DLLME
Extraction Recovery (%) 75.0 – 85.0%92.0 – 98.0%80.0 – 88.0%
Matrix Effect (Ion Suppression) Moderate (~15-20%)Minimal (< 5%)High (~25-30%)
Solvent Consumption / Sample 4.0 – 6.0 mL2.0 – 3.0 mL< 0.5 mL
Processing Time / 96 Samples ~3.5 Hours~1.5 Hours (Automated)~2.0 Hours
Selectivity for Amines Low (Extracts all neutrals)Extremely HighLow
Experimental Protocols
Protocol A: Mixed-Mode SPE (MCX) Workflow

Self-validating principle: The analyte is ionically locked during organic washes, ensuring absolute recovery while eliminating neutral matrix interferences.

  • Sample Pre-treatment: Dilute 200 μ L of the sample with 200 μ L of 2% Formic Acid (FA) in water.

    • Causality: Drops pH to ~3.0, ensuring 100% protonation of the primary amine for ionic retention.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the 30 mg MCX cartridge, followed by 1.0 mL of 2% FA in water.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% FA in water.

    • Causality: Removes highly polar, water-soluble interferences (salts, carbohydrates).

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH.

    • Causality: Removes lipophilic neutral and acidic compounds. The target analyte remains bound via ionic interaction with the sulfonic acid groups.

  • Elution: Elute with 1.0 mL of 5% NH4​OH in MeOH.

    • Causality: The high pH (>10) neutralizes the primary amine, breaking the ionic bond and allowing the organic solvent to elute the pure compound.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in the LC-MS mobile phase.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)
  • Alkalization: Add 50 μ L of 1M NaOH to 200 μ L of the sample. Vortex briefly.

    • Causality: Raises pH > 11, neutralizing the β -amino alcohol to drive organic partitioning.

  • Extraction: Add 1.5 mL of Hexane:Isoamyl Alcohol (90:10, v/v).

    • Causality: Hexane provides the hydrophobic environment for the rings, while isoamyl alcohol acts as a hydrogen-bond acceptor/donor for the tertiary alcohol.

  • Partitioning: Shake vigorously for 10 minutes, then centrifuge at 4000 rpm for 5 minutes to break emulsions.

  • Recovery: Transfer the upper organic layer to a clean tube, evaporate to dryness, and reconstitute.

Workflow Visualization

SPE_Workflow Start Sample Preparation Adjust to pH 3.0 Condition Conditioning MeOH followed by 2% FA Start->Condition Load Sample Loading Amine is Protonated (NH3+) Condition->Load Wash1 Wash 1: 2% FA Removes Aqueous Neutrals Load->Wash1 Wash2 Wash 2: MeOH Removes Lipophilic Neutrals Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (pH > 10) Wash2->Elute Evaporate Evaporation & Reconstitution Ready for LC-MS/MS Elute->Evaporate

Mechanistic workflow for Mixed-Mode Cation Exchange (MCX) SPE of beta-amino alcohols.

References
  • Liu, W., et al. "Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry". Electrophoresis, 2011. Available at:[Link]

  • Wietecha-Posłuszny, R., et al. "Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE)". Molecules, 2023. Available at:[Link]

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